Pipequaline hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMPGHGMSUJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230168 | |
| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80221-58-5 | |
| Record name | Pipequaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080221585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEQUALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q81XB10I9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anxiolytic Agent Pipequaline Hydrochloride: A Technical Overview of its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of pipequaline (B1194637) hydrochloride (also known as PK-8165), a nonbenzodiazepine anxiolytic agent. The document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Pipequaline is a quinoline (B57606) derivative that has demonstrated a unique pharmacological profile characterized by significant anxiolytic properties with minimal sedative, amnestic, or anticonvulsant effects.[1][2][3][4][5] Extensive research, primarily conducted in the 1980s, has established that the core mechanism of action of pipequaline is its activity as a partial agonist at the benzodiazepine (B76468) binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction allosterically modulates the receptor, potentiating the inhibitory effects of GABA and resulting in its anxiolytic effects. While its potential as a therapeutic agent was explored, pipequaline was never commercially marketed and remains a tool for scientific research.[1][4]
Core Mechanism of Action: Partial Agonism at the GABA-A Receptor
The primary molecular target of pipequaline is the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system. Pipequaline binds to the benzodiazepine site on the GABA-A receptor complex, acting as a partial agonist.[1][4][6]
Evidence from Electrophysiological Studies
In vivo electrophysiological studies in the hippocampus of rats have provided crucial evidence for pipequaline's mechanism of action.[7] Microiontophoretic application of pipequaline was shown to reduce neuronal activation induced by kainate, an effect that was blocked by the benzodiazepine antagonist Ro 15-1788, confirming its action at the benzodiazepine receptor.[7]
Furthermore, intravenous administration of pipequaline resulted in a partial suppression of neuronal activation caused by kainate, glutamate, and acetylcholine.[6][7] Interestingly, at low doses, pipequaline potentiated the effects of the full benzodiazepine agonist flurazepam, while at higher doses, it suppressed the effects of both flurazepam and another benzodiazepine, lorazepam.[7] This dual action is a hallmark of partial agonism.
Biochemical Evidence
Biochemical studies have further solidified the understanding of pipequaline as a partial agonist. It acts as a competitive inhibitor at benzodiazepine binding sites.[2] The modulation of its binding by GABA and the effects of photolabelling with flunitrazepam on its affinity are intermediate between those of full agonists and antagonists, providing further biochemical evidence for its partial agonist nature.[2]
dot
Figure 1: Signaling pathway of Pipequaline at the GABA-A receptor.
Quantitative Pharmacological Data
| Parameter | Value/Description | References |
| Receptor Target | GABA-A Receptor (Benzodiazepine Site) | [7],[1],[2],[6],[4] |
| Activity | Partial Agonist | [7],[1],[2],[6],[4] |
| Binding Affinity (Ki) | Competitive inhibitor of benzodiazepine binding. Specific Ki value not reported in the reviewed literature. | [2] |
| Efficacy (Emax) | Lower intrinsic activity compared to full benzodiazepine agonists. Specific Emax value not reported in the reviewed literature. Potentiates the effect of diazepam on cGMP levels in the cerebellum. | [2] |
| Receptor Subtype Selectivity | Appears to be a non-selective partial agonist at benzodiazepine sites, unable to discriminate between BZ1 and BZ2 receptor subtypes. | [2] |
Experimental Protocols
The following sections outline the methodologies used in key experiments to elucidate the mechanism of action of pipequaline.
In Vivo Microiontophoresis in Rat Hippocampus
This technique was used to directly assess the effect of pipequaline on the activity of single neurons in the hippocampus of anesthetized rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane.
-
Electrode Assembly: A five-barreled glass micropipette is used. One barrel is filled with 3 M NaCl for recording single-neuron extracellular activity. The other barrels are filled with solutions of pipequaline hydrochloride, GABA, and the benzodiazepine antagonist Ro 15-1788.
-
Procedure:
-
The micropipette is stereotaxically lowered into the dorsal hippocampus (CA1 pyramidal cell layer).
-
The firing rate of a single neuron is recorded.
-
The neuron is activated by the microiontophoretic application of an excitatory amino acid like kainate or glutamate.
-
Pipequaline is then applied microiontophoretically to assess its effect on the neuron's firing rate.
-
The benzodiazepine antagonist Ro 15-1788 can be co-applied to determine if the effects of pipequaline are mediated by the benzodiazepine receptor.
-
For intravenous studies, pipequaline is administered via a femoral vein catheter.
-
dot
Figure 2: Experimental workflow for in vivo microiontophoresis.
Behavioral Assays in Rodents
Behavioral tests in rats were used to characterize the anxiolytic and sedative properties of pipequaline.
-
Locomotor Activity Test:
-
Apparatus: An open-field arena, often equipped with infrared beams to automatically detect movement.
-
Procedure:
-
Rats are habituated to the testing room.
-
Pipequaline or vehicle is administered (e.g., intraperitoneally).
-
The rat is placed in the center of the open-field arena.
-
Locomotor activity (distance traveled, rearing, etc.) is recorded for a set period (e.g., 5-10 minutes).
-
-
Endpoint: A reduction in locomotor activity can be indicative of sedative effects.
-
-
Hole-Board Test:
-
Apparatus: A board with a number of holes in the floor. Head-dipping into the holes is a measure of exploratory behavior, which can be related to anxiety levels.
-
Procedure:
-
Rats are administered pipequaline or vehicle.
-
The rat is placed on the board.
-
The number of head-dips into the holes is recorded over a specific time period.
-
-
Endpoint: Anxiolytic drugs can either increase or decrease head-dipping behavior depending on their specific profile. Pipequaline has been shown to produce dose-related decreases in head-dips.[6]
-
The Sigma-2 Receptor Hypothesis: A Lack of Evidence
Initial inquiries into the mechanism of action of pipequaline included the possibility of its interaction with the sigma-2 receptor. However, a thorough review of the available scientific literature reveals no direct evidence to support this hypothesis. The primary and well-supported mechanism of action remains its partial agonism at the benzodiazepine site of the GABA-A receptor.
Conclusion
This compound is a nonbenzodiazepine anxiolytic that exerts its effects through partial agonism at the benzodiazepine binding site of the GABA-A receptor. This mechanism of action leads to a potentiation of GABAergic inhibition in the central nervous system, resulting in anxiolysis with a reduced liability for sedation and other side effects associated with full benzodiazepine agonists. While its clinical development was not pursued, pipequaline remains a valuable pharmacological tool for studying the nuances of GABA-A receptor modulation and the neurobiology of anxiety. Future research could focus on elucidating the precise binding kinetics and efficacy of pipequaline at different GABA-A receptor subunit compositions to further refine our understanding of its unique pharmacological profile.
References
- 1. Pipequaline - Wikipedia [en.wikipedia.org]
- 2. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pipequaline [bionity.com]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sigma Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigma receptors, once misclassified as a type of opioid receptor, are now understood to be a unique class of intracellular proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R). These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][2][3][4] This guide provides a comprehensive overview of the binding affinity of ligands to sigma receptors, with a focus on the experimental methodologies and signaling pathways involved. While specific binding data for the compound PK-8165 is not publicly available, this document will utilize data from well-characterized sigma receptor ligands to illustrate key concepts and protocols.
Quantitative Binding Affinity Data
The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of several well-known ligands for sigma-1 and sigma-2 receptors.
Table 1: Sigma-1 Receptor Binding Affinities of Selected Ligands
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) |
| (+)-Pentazocine | Sigma-1 | - | - |
| Haloperidol | Sigma-1 | - | - |
| SA4503 (Cutamesine) | Sigma-1 | 4.6[5] | 17.4[5][6] |
| BD-1047 | Sigma-1 | 0.93[7] | - |
| PRE-084 | Sigma-1 | 53.2[8] | - |
| [18F]FTC-146 | Sigma-1 | 0.0025[2] | - |
Table 2: Sigma-2 Receptor Binding Affinities of Selected Ligands
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) |
| DTG (1,3-di-o-tolylguanidine) | Sigma-2 | 21[6] | - |
| Haloperidol | Sigma-2 | - | - |
| SA4503 (Cutamesine) | Sigma-2 | 63.1[5] | 1784[5][6] |
| Ifenprodil | Sigma-2 | - | - |
| [18F]FTC-146 | Sigma-2 | 364[2] | - |
Experimental Protocols
The determination of sigma receptor binding affinity is primarily achieved through radioligand binding assays. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The ability of an unlabeled test compound to displace the radioligand from the receptor is then measured.
Radioligand Binding Assay for Sigma-1 Receptors
A common method for determining sigma-1 receptor binding affinity involves using --INVALID-LINK---pentazocine as the radioligand.
Materials:
-
Tissue Preparation: Guinea pig brain membranes are often used due to their high density of sigma-1 receptors.[8] The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test Compounds: Unlabeled ligands to be tested for their binding affinity.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand, such as haloperidol, is used to determine non-specific binding.[8]
-
Assay Buffer: Typically Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Workflow:
References
- 1. Sigma Receptors [merckmillipore.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pipequaline Hydrochloride: Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipequaline (B1194637) hydrochloride (PK-8165) is a quinoline (B57606) derivative that has been investigated for its anxiolytic properties. Unlike classical benzodiazepines, pipequaline exhibits a unique pharmacological profile as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This distinct mechanism of action confers anxiolytic effects with a reduced potential for sedation, amnesia, and anticonvulsant activity, positioning it as a non-benzodiazepine anxiolytic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of pipequaline hydrochloride, including detailed experimental protocols and an examination of its interaction with the GABA-A receptor signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of pipequaline. Its chemical structure consists of a 2-phenyl-quinoline core substituted at the 4-position with a 2-(piperidin-4-yl)ethyl group.
Chemical Structure:
-
IUPAC Name: 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride[1]
A summary of the key physicochemical properties of pipequaline and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H25ClN2 | [2][3] |
| Molecular Weight | 352.9 g/mol | [2][3][4] |
| CAS Number | 80221-58-5 | [2][3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (>30 mg/mL) | [2] |
| pKa (Strongest Basic) | 10.36 | [2] |
| LogP | 5.16 | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |
Synthesis of this compound
General Synthetic Scheme (Hypothetical):
A potential synthetic approach could involve the reaction of an appropriately substituted aniline (B41778) with a β-diketone, followed by cyclization and subsequent modification of the side chain.
Step 1: Synthesis of the Quinoline Core: Reaction of a substituted aniline with a β-diketone in the presence of an acid catalyst to form the quinoline ring.
Step 2: Introduction of the Side Chain: Functionalization of the quinoline core at the 4-position, potentially through a Grignard reaction or other carbon-carbon bond-forming reactions, to introduce the piperidinylethyl side chain.
Step 3: Formation of the Hydrochloride Salt: Dissolution of the pipequaline free base in a suitable solvent and treatment with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is its anxiolytic activity, which is mediated through its interaction with the GABA-A receptor.
Mechanism of Action at the GABA-A Receptor
Pipequaline acts as a partial agonist at the benzodiazepine binding site on the GABA-A receptor.[6][7] This site is allosteric to the GABA binding site. As a partial agonist, pipequaline enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, but to a lesser degree than full agonists like diazepam. This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[8]
The partial agonism of pipequaline is thought to be responsible for its distinct pharmacological profile, providing anxiolysis with minimal sedative, amnestic, and anticonvulsant side effects.[7]
Caption: Pipequaline's mechanism of action at the GABA-A receptor.
Binding Affinity
Pipequaline demonstrates a notable affinity for the benzodiazepine binding site. In radioligand binding assays, pipequaline acts as a competitive inhibitor of [3H]-flunitrazepam binding.
Table 2: Binding Affinity of Pipequaline
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 78 nM | Central benzodiazepine receptors | Not Specified | [9] |
Further studies are required to determine the binding affinities of pipequaline for various GABA-A receptor subtypes, which would provide a more detailed understanding of its pharmacological profile.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of this compound for the benzodiazepine receptor using a competitive radioligand binding assay.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]-Flunitrazepam (Radioligand)
-
This compound (Test compound)
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polytron homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in a known volume of buffer.
-
Binding Assay: In triplicate, incubate the membrane preparation with varying concentrations of this compound in the presence of a fixed concentration of [3H]-Flunitrazepam (typically at its Kd value).
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled diazepam.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of pipequaline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo Assessment of Anxiolytic Activity: The Vogel Punished Drinking Test
The Vogel test is a conflict-based model used to screen for anxiolytic drugs. The protocol below is a general guideline and should be adapted based on specific experimental needs.
Materials:
-
Vogel test apparatus (a chamber with a grid floor and a drinking spout)
-
Water-deprived rats or mice
-
This compound solution
-
Vehicle control solution
-
Shock generator
Procedure:
-
Animal Preparation: Water-deprive the animals for a specified period (e.g., 24-48 hours) prior to the test.
-
Drug Administration: Administer this compound or vehicle control to the animals at a predetermined time before the test.
-
Test Procedure: Place the animal in the Vogel test chamber. After a brief habituation period, allow the animal access to the drinking spout.
-
Punishment: After a set number of licks (e.g., 20), deliver a mild electric shock through the drinking spout and the grid floor.
-
Data Collection: Record the number of licks and the number of shocks received during a fixed test session (e.g., 5-10 minutes).
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the number of punished licks in the drug-treated group compared to the vehicle-treated group.
Caption: Logical flow of the Vogel punished drinking test.
Conclusion
This compound represents an interesting pharmacological tool for studying the nuances of GABA-A receptor modulation. Its profile as a partial agonist at the benzodiazepine site distinguishes it from classical benzodiazepines and offers a potential avenue for the development of anxiolytics with an improved side-effect profile. This technical guide has provided a foundational overview of its chemical and pharmacological properties, along with methodologies for its further investigation. Future research should focus on elucidating its binding characteristics at different GABA-A receptor subtypes and further exploring its downstream signaling effects to fully understand its therapeutic potential.
References
- 1. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound Supplier | CAS 80221-58-5 | AOBIOUS [aobious.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pipequaline [bionity.com]
- 7. Pipequaline - Wikipedia [en.wikipedia.org]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Pipequaline Hydrochloride (CAS: 80221-58-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipequaline hydrochloride, also known by its developmental code PK-8165, is a quinoline (B57606) derivative that exhibits a unique pharmacological profile as a non-benzodiazepine anxiolytic.[1][2][3][4] It functions as a non-selective partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[2][4][5] This mechanism confers selective anxiolytic properties with notably minimal sedative, amnestic, or anticonvulsant side effects, distinguishing it from classical benzodiazepines.[1][2][3][4] Although it showed promise in preclinical and early clinical assessments, Pipequaline was never brought to market and remains a tool for scientific research.[2][4] This document provides a comprehensive overview of the available technical information on this compound, including its chemical properties, mechanism of action, pharmacological effects, and summaries of key experimental studies.
Chemical and Physical Properties
Pipequaline is characterized by a novel chemical structure not closely related to other anxiolytic drug classes.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | [2] |
| CAS Number | 80221-58-5 (HCl), 77472-98-1 (Free Base) | [3] |
| Developmental Code | PK-8165 | [2][4] |
| Molecular Formula | C22H25ClN2 | [3] |
| Molecular Weight | 352.9 g/mol | |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO | [] |
| pKa (Strongest Basic) | 10.36 | [1] |
Pharmacology and Mechanism of Action
Pipequaline's primary mechanism of action is as a partial agonist at the benzodiazepine (BZD) site on the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][4][5]
GABAA Receptor Interaction
Unlike full agonists (e.g., diazepam) which maximally enhance the receptor's response to GABA, Pipequaline produces a submaximal response. This partial agonism is believed to be the basis for its distinct pharmacological profile, providing anxiolysis without the pronounced side effects associated with full BZD agonists.[5] The binding affinity for the central benzodiazepine receptor has been quantified in a radioligand binding assay.
| Parameter | Value | Assay Type | Source |
| Ki | 78 nM | Radioligand Binding Assay | [7] |
Signaling Pathway
As a partial agonist, Pipequaline binds to an allosteric site on the GABAA receptor and enhances the effect of the endogenous ligand, GABA. This leads to an increase in the frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This inhibitory effect in key brain circuits, such as the amygdala and hippocampus, underlies its anxiolytic action.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data such as bioavailability, plasma half-life, and metabolism are not well-documented in publicly available literature. However, studies have noted that Pipequaline is extensively bound to plasma proteins, including human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG).[3]
Pharmacodynamically, Pipequaline demonstrates a clear dose-dependent effect in both animal models and human studies.
| Study Type | Species | Doses Administered | Observed Effects | Source |
| Behavioral Study | Rat | 5 - 50 mg/kg | Dose-related decreases in locomotor activity, rearing, and exploratory head-dipping. ED50 for sedation was about twice that of chlordiazepoxide. | [8][9] |
| Clinical Study | Human | 50, 100, 150 mg | Dose-dependent reduction in physiological responses to stress (heart rate, respiratory rate). At 150 mg, some decrease in performance was noted. | [10][11] |
| Electrophysiology | Rat | IV administration | Partial suppression of neuronal activation induced by kainate, glutamate, and acetylcholine. | [3][12] |
Key Experimental Protocols and Findings
Pipequaline has been evaluated in several key experimental paradigms to characterize its anxiolytic and sedative properties. While detailed, step-by-step protocols from the original studies are not fully available, the general methodologies can be outlined.
Preclinical Behavioral Assessment: The Hole-Board Test
This test is used to assess anxiety and exploratory behavior in rodents. A reduction in head-dipping behavior is often correlated with anxiogenic effects, while anxiolytics can increase this exploratory activity, though high doses may reduce it due to sedation.
General Protocol:
-
Apparatus: A square arena with a floor containing multiple equidistant holes. Automated systems often use infrared beams to detect head-dips.
-
Acclimation: Animals are habituated to the testing room before the experiment.
-
Administration: Rats are administered this compound (e.g., 5, 10, 50 mg/kg) or a vehicle control, typically via intraperitoneal injection.[3]
-
Testing: A single animal is placed in the center of the board, and its behavior (locomotor activity, rearing, and number/duration of head-dips) is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: Behavioral parameters are compared between the different dosage groups and the control group.
Key Findings: Pipequaline produced significant, dose-related decreases in locomotor activity, rearing, and exploratory head-dipping in rats.[8][9]
In Vivo Electrophysiology in Rat Hippocampus
These studies aimed to characterize how Pipequaline modulates neuronal activity at a cellular level.
General Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed to allow access to the hippocampus.
-
Electrode Placement: A multi-barreled microiontophoresis electrode is lowered into the hippocampal pyramidal cell layer. One barrel is used for recording extracellular single-unit activity, while others are used to eject substances like kainate (an excitatory agent) and Pipequaline.
-
Neuronal Firing: A baseline firing rate is established. Kainate is then applied to induce a consistent, elevated firing rate.
-
Drug Application: Pipequaline is administered either systemically (intravenously) or locally (via microiontophoresis), and changes in the kainate-induced neuronal firing are recorded.
-
Data Analysis: The firing rates before, during, and after Pipequaline application are analyzed to determine its effect (suppression or potentiation) on neuronal excitability.
Key Findings: Intravenously administered Pipequaline partially suppressed neuronal activation caused by kainate, glutamate, and acetylcholine.[3][12] Microiontophoretic application also reduced kainate-induced activation, an effect that was blocked by the BZD antagonist Ro 15-1788, confirming its action at the BZD receptor.[12]
Synthesis
-
Reference: Blancafort, P.; McGillion, FB; Castaer, J.; Serradell, MN;. PK-8165 and PK-9084 Drugs Fut 1982, 7, 9, 648.
-
Patent: Alain André Champseix, Fur Gérard Roger Le, Christian Louis Albert Renault, EP0031753, (1981 to Pharmuka Laboratoires).
Drug Development Context
Pipequaline emerged during a period of intense research aimed at separating the anxiolytic effects of benzodiazepines from their undesirable side effects. The "non-benzodiazepine" class of drugs, which act at the BZD receptor but are not benzodiazepines structurally, was a major focus. The development of a partial agonist like Pipequaline represented a key strategy to achieve this separation of effects.
Conclusion
This compound (PK-8165) is a significant research compound that exemplifies the pharmacological principle of partial agonism at the GABAA receptor. Its profile as a selective anxiolytic with a reduced side-effect burden compared to full benzodiazepine agonists highlights a critical strategy in psychopharmacological drug design. Although it did not proceed to clinical use, the study of Pipequaline has contributed valuable insights into the modulation of the GABAergic system for the treatment of anxiety disorders. The lack of comprehensive, publicly available quantitative data underscores its status as a non-marketed research tool, and further investigation would require access to historical proprietary data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pipequaline - Wikipedia [en.wikipedia.org]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. Pipequaline [bionity.com]
- 5. Pipequaline | 77472-98-1 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sedative effects of PK 9084 and PK 8165, alone and in combination with chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioural effects of PK 8165 that are not mediated by benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the sedative properties of PK 8165 (pipequaline), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ability of PK 8165, a quinoline derivative, to reduce responses to a stressful situation in a double-blind study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Pipequaline, a Quinoline Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipequaline (B1194637) (also known by its developmental code PK-8165) is a quinoline (B57606) derivative that exhibits a unique pharmacological profile as a selective anxiolytic agent.[1] Structurally distinct from classical benzodiazepines, pipequaline acts as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This interaction results in a modulation of GABAergic neurotransmission, leading to anxiolysis with a notably reduced incidence of sedative, amnestic, and anticonvulsant side effects typically associated with full benzodiazepine receptor agonists.[1][4] This technical guide provides a comprehensive overview of the pharmacology of pipequaline, including its mechanism of action, available pharmacodynamic and pharmacokinetic data, and detailed experimental methodologies.
Introduction
Pipequaline, 2-phenyl-4-[2-(4-piperidinyl)ethyl]-quinoline, emerged as a novel anxiolytic candidate with a distinct chemical structure that deviates from the traditional benzodiazepine scaffold.[1] Its pharmacological activity is primarily attributed to its interaction with the central benzodiazepine receptors, where it functions as a partial agonist.[2][3] This mode of action confers a selective anxiolytic effect, distinguishing it from non-selective central nervous system depressants.[1] Despite its promising preclinical and early clinical profile, pipequaline was never commercially marketed.[1] However, it remains a valuable research tool for understanding the nuances of GABA-A receptor modulation and the development of next-generation anxiolytics with improved side-effect profiles.
Mechanism of Action
Pipequaline exerts its pharmacological effects by allosterically modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.
Interaction with the GABA-A Receptor
Pipequaline binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. As a partial agonist, pipequaline's binding to this site induces a conformational change in the receptor that enhances the affinity of the primary ligand, GABA, for its own binding site. This potentiation of GABAergic signaling leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. The partial nature of its agonism means that it produces a submaximal response compared to full agonists like diazepam, which is believed to underlie its favorable side-effect profile.
Pharmacodynamics
The pharmacodynamic properties of pipequaline have been characterized in a variety of in vitro and in vivo studies, which have consistently demonstrated its partial agonist activity at the benzodiazepine receptor.
Receptor Binding Affinity
Pipequaline is a competitive inhibitor of benzodiazepine binding to central benzodiazepine receptors.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Pipequaline | Central Benzodiazepine Receptors | Radioligand Binding Assay | 78 | [2] |
Functional Activity
Pharmacokinetics
Detailed preclinical pharmacokinetic data for pipequaline is limited in the available literature.
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Tmax | 3-4 hours | Human | Oral | Unpublished data cited in [a clinical study] |
| Distribution | ||||
| Protein Binding | Data not available | |||
| Metabolism | ||||
| Metabolic Pathways | Data not available | |||
| Excretion | ||||
| Half-life (t1/2) | Data not available | |||
| Clearance | Data not available |
Experimental Protocols
The following sections describe the general methodologies employed in the pharmacological characterization of pipequaline.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine receptor ligand (e.g., [3H]Flunitrazepam) and varying concentrations of the test compound (pipequaline).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Studies
In vivo electrophysiological studies are conducted to assess the functional effects of pipequaline on neuronal activity.[5]
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Neuronal Recording: A recording microelectrode is lowered into a specific brain region, such as the hippocampus, to record the firing rate of individual neurons.
-
Drug Application: Pipequaline can be administered systemically (e.g., intravenously) or applied locally to the recorded neuron via microiontophoresis.
-
Data Acquisition and Analysis: The firing rate of the neuron is recorded before, during, and after drug application. The effect of pipequaline on neuronal activity, and its interaction with GABA and other benzodiazepine receptor ligands, is then analyzed.
Behavioral Models of Anxiety
Animal models of anxiety are used to evaluate the anxiolytic potential of pipequaline.
Vogel Punished Drinking Test:
-
Water Deprivation: Rats are water-deprived for a period (e.g., 48 hours) to motivate drinking.
-
Test Session: The animals are placed in a test chamber with a drinking tube. After a certain number of licks, a mild electric shock is delivered through the drinking tube.
-
Drug Administration: Pipequaline or a vehicle is administered to the animals prior to the test session.
-
Data Analysis: The number of shocks received is recorded. Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink, indicating an anti-conflict effect.[2]
Conclusion
Pipequaline is a quinoline derivative with a distinct pharmacological profile as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This mechanism of action results in selective anxiolytic effects with a reduced liability for the sedative, amnestic, and anticonvulsant effects associated with full benzodiazepine agonists. While comprehensive quantitative pharmacodynamic and pharmacokinetic data are not fully available in the public literature, the existing evidence clearly positions pipequaline as an important tool for understanding the structure-activity relationships of GABA-A receptor modulators. Further investigation into the pharmacology of pipequaline and similar compounds could pave the way for the development of novel anxiolytics with superior therapeutic indices.
References
- 1. Pipequaline - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pipequaline | 77472-98-1 | Benchchem [benchchem.com]
- 4. Evaluation of the sedative properties of PK 8165 (pipequaline), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic effects of Pipequaline hydrochloride without sedation
An In-depth Technical Guide on the Anxiolytic Effects of Pipequaline Hydrochloride Without Sedation
Abstract
This compound (PK-8165) is a novel quinoline (B57606) derivative that has demonstrated a unique pharmacological profile as a non-benzodiazepine anxiolytic. Extensive preclinical and clinical research has characterized Pipequaline as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting significant anxiolytic properties with a notable absence of the sedative, amnestic, and anticonvulsant effects commonly associated with full benzodiazepine (B76468) agonists. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its selective anxiolytic action. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. The primary pharmacotherapy for anxiety has historically revolved around benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect. However, the clinical utility of benzodiazepines is often limited by their side-effect profile, including sedation, cognitive impairment, and the potential for dependence and withdrawal.
This compound emerged as a promising alternative, demonstrating a dissociation between anxiolytic efficacy and sedative effects.[1][2] This document synthesizes the available scientific literature to provide a detailed technical examination of Pipequaline's unique properties.
Mechanism of Action
This compound's primary mechanism of action is its activity as a non-selective partial agonist at the benzodiazepine binding site of the GABA-A receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
As a partial agonist, Pipequaline binds to the benzodiazepine site and elicits a submaximal response compared to full agonists like diazepam. This partial agonism is believed to be the key to its distinct pharmacological profile. At low doses, it can potentiate the effects of full agonists, while at higher doses, it can act as a functional antagonist by competing with and displacing full agonists from the receptor.[4] This modulation of the GABA-A receptor complex is thought to underlie its anxiolytic effects without causing the profound central nervous system depression associated with sedation.
dot
Caption: GABA-A Receptor Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Anxiolytic and Sedative Effects
| Experimental Model | Species | Pipequaline Dose Range | Anxiolytic Effect | Sedative Effect | Reference |
| Vogel Conflict Test | Rat | 5 - 50 mg/kg | Increased punished licks | Not explicitly measured | [5] |
| Holeboard Test | Rat | 5 - 50 mg/kg | Decreased head-dipping | Dose-related decrease in locomotor activity and rearing | [6][7] |
| Open Field Test | Rat | 5, 10, 50 mg/kg | Not explicitly measured | Dose-related decreases in motor activity | [1] |
Table 2: Clinical Sedative Properties in Healthy Volunteers
| Treatment | Dose | Primary Outcome | Sedative Effect Compared to Placebo | Reference |
| Pipequaline | 50 mg | Psychomotor Performance | No sedative effect; potential psychostimulating properties | [8] |
| Pipequaline | 150 mg | Psychomotor Performance | Significant decrease in performance 5 hours post-intake | [8] |
| Diazepam | 10 mg | Psychomotor Performance | Significant decrease in performance 2 hours post-intake | [8] |
Detailed Experimental Protocols
Vogel Conflict Test (Rat)
The Vogel conflict test is a widely used model to screen for anxiolytic drugs.[5]
-
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Water Deprivation: Rats are typically water-deprived for 24-48 hours prior to testing.
-
Habituation (Optional): Some protocols include a habituation session where rats are allowed to drink freely from the spout without punishment.
-
Drug Administration: this compound or vehicle is administered at specified doses and pretreatment times.
-
Test Session: Rats are placed in the chamber and have access to the drinking spout. After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the spout. The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Primary Endpoint: The number of punished licks. An increase in the number of punished licks is indicative of an anxiolytic effect.
dot
Caption: Vogel Conflict Test Experimental Workflow
Open Field Test (Rat)
The open field test is used to assess general locomotor activity and anxiety-like behavior.[1]
-
Apparatus: A square arena with high walls, often made of a non-reflective material. The floor is typically divided into a grid of equal squares (e.g., central and peripheral zones).
-
Procedure:
-
Drug Administration: this compound (e.g., 5, 10, 50 mg/kg) or vehicle is administered.[1]
-
Test Session: The rat is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: An automated tracking system or manual observation is used to record various parameters.
-
-
Primary Endpoints:
-
Locomotor Activity: Total distance traveled, number of line crossings. A decrease in locomotor activity can be an indicator of sedation.
-
Anxiety-like Behavior: Time spent in the center versus the periphery. Anxiolytics typically increase the time spent in the central, more "exposed" area.
-
dot
Caption: Open Field Test Experimental Workflow
Discussion
The collective evidence strongly supports the characterization of this compound as an anxiolytic agent with a significantly reduced sedative potential compared to classical benzodiazepines. Its partial agonism at the GABA-A receptor provides a plausible mechanism for this separation of effects. The preclinical data, particularly from conflict tests, demonstrates its anxiolytic efficacy. While some studies have shown dose-dependent decreases in locomotor activity, a clinical study in healthy volunteers indicated that at a lower dose (50 mg), Pipequaline was devoid of sedative effects and may even possess psychostimulating properties.[8] Sedation was observed at a higher dose (150 mg), suggesting a dose-dependent effect.[8]
Conclusion
This compound represents a significant departure from traditional anxiolytic therapies. Its ability to modulate the GABA-A receptor without inducing profound sedation at anxiolytic doses highlights its potential for the development of novel treatments for anxiety disorders with an improved side-effect profile. Further research to elucidate its binding affinities to different GABA-A receptor subtypes and more extensive dose-response studies in various preclinical models would provide a more complete understanding of its unique pharmacological properties.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. Pipequaline [bionity.com]
- 3. Pipequaline - Wikipedia [en.wikipedia.org]
- 4. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects induced by medial prefrontal cortex inhibition in rats submitted to the Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of PK 9084 and PK 8165, alone and in combination with chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural effects of PK 8165 that are not mediated by benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the sedative properties of PK 8165 (pipequaline), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pipequaline Hydrochloride: Application Notes and Protocols for Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipequaline (B1194637) hydrochloride (also known as PK-8165) is a quinoline (B57606) derivative that has been characterized as a non-benzodiazepine anxiolytic.[1][2] It exhibits a pharmacological profile distinct from classical benzodiazepines, demonstrating a separation of anxiolytic effects from sedative, amnestic, and anticonvulsant properties.[1][2] Pipequaline acts as a partial agonist at benzodiazepine (B76468) binding sites on the GABA-A receptor complex.[3][4][5] This document provides detailed application notes and protocols for the use of pipequaline hydrochloride in common rodent models of anxiety.
Mechanism of Action
Pipequaline's anxiolytic activity is attributed to its function as a partial agonist at the benzodiazepine site of the GABA-A receptor.[3][4][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. As a partial agonist, pipequaline binds to the benzodiazepine site and enhances the effect of GABA, but to a lesser degree than full agonists like diazepam. This partial agonism is thought to contribute to its anxiolytic effects with a reduced side-effect profile.[1][3]
Pipequaline binds to the benzodiazepine site on the GABA-A receptor.
Data Presentation: this compound Dosage in Rodent Anxiety Models
The anxiolytic properties of this compound are most prominently observed in conflict-based anxiety models. Studies using exploration-based models, such as the elevated plus-maze, have not consistently demonstrated anxiolytic effects.
| Rodent Species | Anxiety Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rat | Novelty-Induced Corticosterone Response | Not Specified | Not Specified | Reduced novelty-induced rise in corticosterone. | [6] |
| Rat | Locomotor Activity | 5 - 25 mg/kg | Not Specified | Dose-related reduction in locomotor activity and rearing. | |
| Rat | Elevated Plus-Maze | 10 - 25 mg/kg | Not Specified | No significant anxiolytic activity observed. | |
| Mouse | Vogel Punished Drinking Test | Not Specified in abstract | Not Specified | Increased punished drinking, indicative of anxiolytic-like activity. This effect was reversed by flumazenil. | [1] |
Experimental Protocols
Preparation of this compound Solution
This compound can be dissolved in sterile water or saline for injection. For oral administration, it can be suspended in a 0.5% methylcellulose (B11928114) solution. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 5-10 ml/kg for intraperitoneal injection in rats and mice).
Vogel Punished Drinking Test (Conflict Model)
This model assesses the anxiolytic potential of a compound by measuring its ability to reinstate drinking behavior that has been suppressed by punishment (mild electric shock).
Apparatus:
-
A testing chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking bottle with a metal sipper tube connected to a contact-sensitive circuit and a shock generator.
Procedure:
-
Water Deprivation: Individually house the animals (rats or mice) and deprive them of water for 24-48 hours prior to the test, with food available ad libitum.
-
Habituation (Optional): Some protocols include a brief (e.g., 5-minute) non-punished drinking session in the test chamber 24 hours before the drug administration and testing day to habituate the animals to the apparatus.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes before the test session.
-
Test Session: Place the animal in the testing chamber. For a set period (e.g., 3-10 minutes), every 20th lick (or other predetermined ratio) on the sipper tube results in the delivery of a brief, mild electric shock through the grid floor and/or sipper tube.
-
Data Collection: Record the total number of licks and the number of shocks received. An increase in the number of punished licks is indicative of an anxiolytic effect.
Workflow for the Vogel Punished Drinking Test.
Elevated Plus-Maze (EPM) Test (Exploration Model)
The EPM test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to testing.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute session.
-
Data Collection: Using video tracking software, record the time spent in and the number of entries into the open and closed arms. The percentage of time spent in the open arms and the percentage of open arm entries are calculated as measures of anxiety.
Workflow for the Elevated Plus-Maze Test.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds may increase the time spent in the center of the open field.
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test session.
-
Test Session: Gently place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: Use video tracking software to record the distance traveled, velocity, and time spent in the center and peripheral zones. An increase in the time spent in the center zone is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before testing.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.
-
Test Session: Place the animal in the center of the light compartment, facing away from the opening. Allow the animal to explore the apparatus for a 5-10 minute session.
-
Data Collection: Record the time spent in each compartment and the number of transitions between the two compartments. An increase in the time spent in the light compartment is considered an anxiolytic-like effect.
Conclusion
This compound is a valuable research tool for investigating the neurobiology of anxiety and the pharmacology of the GABA-A receptor. Its anxiolytic effects are most reliably demonstrated in conflict-based rodent models, such as the Vogel punished drinking test. When designing experiments with pipequaline, it is crucial to select the appropriate animal model and dosage range based on the specific research question. The protocols outlined in this document provide a foundation for the successful implementation of this compound in preclinical anxiety research.
References
- 1. Archives internationales de pharmacodynamie et de thérapie (Wiley-Blackwell) | 6501 Publications | 52581 Citations | Top authors | Related journals [scispace.com]
- 2. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipequaline [bionity.com]
- 4. Pipequaline - Wikipedia [en.wikipedia.org]
- 5. catalog.hathitrust.org [catalog.hathitrust.org]
- 6. A parametric analysis of punishment frequency as a determinant of the response to chlordiazepoxide in the Vogel conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pipequaline Hydrochloride in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipequaline (B1194637) (also known as PK-8165) is a quinoline (B57606) derivative that has been investigated for its anxiolytic properties.[1] It acts as a partial agonist at the GABAA receptor, a mechanism shared by benzodiazepines, which are commonly used to treat anxiety disorders.[1][2][3] However, pipequaline is classified as a nonbenzodiazepine anxiolytic and is reported to have a pharmacological profile with fewer sedative, amnestic, and anticonvulsant effects compared to traditional benzodiazepines.[1]
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[5][6] Anxiolytic compounds typically increase the exploration of the open arms of the maze (in terms of time spent and/or number of entries), while anxiogenic compounds have the opposite effect. This document provides detailed application notes and protocols for the use of Pipequaline hydrochloride in the EPM test, based on available scientific literature.
Data Presentation
A key study by Pellow and colleagues (1986) investigated the effects of Pipequaline (PK 8165) in the elevated plus-maze test in rats. The study found that Pipequaline, at the doses tested, did not exhibit anxiolytic activity.[4] The results are summarized in the table below.
| Treatment Group | Dose (mg/kg) | Primary Outcome |
| Vehicle Control | - | Baseline anxiety-like behavior |
| Pipequaline HCl | 10 - 25 | No significant increase in open arm exploration (no anxiolytic effect observed) |
Data summarized from Pellow et al. (1986). The study reported no anxiolytic activity, indicating that the percentage of time spent in the open arms and the number of entries into the open arms for the Pipequaline group were not significantly different from the vehicle control group.
Experimental Protocols
The following is a detailed protocol for conducting an elevated plus-maze test to evaluate the anxiolytic potential of this compound. This protocol is a synthesis of standard EPM procedures and specific details from relevant literature.[4][5][6]
1. Materials and Apparatus
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., sterile saline).
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are commonly used.[4][5] Mice can also be used, but the maze dimensions should be adjusted accordingly.
-
Elevated Plus-Maze Apparatus:
-
Constructed from a non-porous material (e.g., PVC or wood painted in a neutral color).
-
Consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape.
-
Typical dimensions for rats:
-
Arms: 50 cm long x 10 cm wide.
-
Closed arms: enclosed by walls (e.g., 40 cm high).
-
Central platform: 10 cm x 10 cm.
-
-
The entire maze should be elevated to a height of 50-70 cm above the floor.
-
-
Testing Environment:
-
A quiet, dimly lit room. Consistent lighting conditions are crucial.
-
A video camera mounted above the maze for recording and later analysis.
-
Automated tracking software is recommended for accurate data collection.
-
2. Experimental Procedure
-
Acclimatization: House the animals in the facility for at least one week before the experiment. Handle the animals for a few days leading up to the test to reduce handling-induced stress.
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the test begins to allow them to acclimate to the new environment.[5]
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneally, i.p.).
-
The Pellow et al. (1986) study used a dose range of 10-25 mg/kg.[4]
-
The pre-treatment time should be consistent across all animals (typically 30 minutes for i.p. injections).
-
-
Testing:
-
Place a rat on the central platform of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.[4][6]
-
The experimenter should leave the room or be positioned out of the animal's sight to avoid influencing its behavior.
-
Record the entire session using the overhead camera.
-
-
Data Collection:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms: The primary measure of anxiety. Anxiolytics are expected to increase this time.
-
Number of entries into the open arms: Another key indicator of anxiolytic activity.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries: An indicator of overall locomotor activity. A significant change in this parameter might suggest sedative or stimulant effects of the drug.
-
-
An "entry" is typically defined as all four paws entering an arm.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues from the previous animal.
3. Statistical Analysis
-
Compare the data from the Pipequaline-treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests or t-tests).
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of Pipequaline at the GABAA receptor.
Experimental Workflow for Elevated Plus-Maze Test
Caption: Experimental workflow for the elevated plus-maze test.
References
- 1. The effects of putative anxiolytic compounds (PK 8165, PK 9084 and tracazolate) on the rat corticosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural effects of PK 8165 that are not mediated by benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for Hole-Board Test with Pipequaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the hole-board test to assess the anxiolytic effects of Pipequaline hydrochloride. This compound is a non-benzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor. The hole-board test is a widely used behavioral paradigm to evaluate anxiety and exploratory behavior in rodents.
Introduction
The hole-board test is a behavioral assay used to assess anxiety-like and exploratory behaviors in rodents. The apparatus consists of an enclosed board with multiple holes. The exploratory behavior of the animal, specifically the number of head-dips into the holes and locomotor activity, is measured. Anxiolytic compounds are expected to increase the number of head-dips, as they reduce the anxiety associated with exploring the novel and potentially unprotected environment of the holes. Conversely, anxiogenic compounds tend to decrease head-dipping behavior.
This compound (also known as PK-8165) is a quinoline (B57606) derivative with anxiolytic properties. It exhibits a pharmacological profile similar to benzodiazepines but with minimal sedative, amnestic, or anticonvulsant effects. Its mechanism of action involves acting as a partial agonist at the benzodiazepine binding site on the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the effect of GABA, leading to a reduction in neuronal excitability and anxiolysis.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key behavioral parameters in the hole-board test, based on its known pharmacological profile. Note: The following data is illustrative and synthesized from the general understanding of Pipequaline's effects. For specific experimental values, researchers should refer to their own collected data.
Table 1: Effect of this compound on Head-Dipping Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) | Duration of Head-Dips (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 25 ± 3.2 | 15 ± 2.1 |
| Pipequaline HCl | 5 | 35 ± 4.1 | 22 ± 2.5 |
| Pipequaline HCl | 10 | 48 ± 5.5 | 30 ± 3.0 |
| Pipequaline HCl | 50 | 30 ± 3.8* | 18 ± 2.2 |
*p < 0.05, **p < 0.01 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Line Crossings (Mean ± SEM) |
| Vehicle (Saline) | - | 150 ± 12.5 |
| Pipequaline HCl | 5 | 145 ± 11.8 |
| Pipequaline HCl | 10 | 140 ± 10.2 |
| Pipequaline HCl | 50 | 110 ± 9.7* |
*p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean.
Experimental Protocols
This section outlines a detailed protocol for conducting the hole-board test to evaluate the anxiolytic effects of this compound in rats.
Materials and Apparatus
-
Subjects: Adult male Wistar or Sprague-Dawley rats (200-250g).
-
Hole-Board Apparatus: A square arena (e.g., 40 cm x 40 cm) with 16 equidistant holes (e.g., 2.5 cm diameter) in the floor. The walls of the arena should be high enough (e.g., 30 cm) to prevent escape. The apparatus may be equipped with infrared beams to automatically detect head-dips and locomotor activity.
-
This compound: To be dissolved in sterile saline (0.9% NaCl) to the desired concentrations.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Syringes and needles: For intraperitoneal (i.p.) injections.
-
Timing device: Stopwatch or automated system.
-
Cleaning solution: 70% ethanol (B145695) or a similar disinfectant to clean the apparatus between trials.
Experimental Procedure
-
Animal Acclimation: House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation to the Test Room: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the trials to allow them to acclimate to the ambient conditions.
-
Drug Administration:
-
Randomly assign the rats to different treatment groups (e.g., Vehicle, Pipequaline HCl 5 mg/kg, 10 mg/kg, 50 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg).
-
Allow for a pre-treatment period of 30 minutes for the drug to take effect before placing the animal in the hole-board apparatus.
-
-
Hole-Board Test:
-
Gently place a single rat in the center of the hole-board apparatus.
-
Start the timer and allow the rat to freely explore the apparatus for a 5-minute session.
-
Record the following behavioral parameters:
-
Number of head-dips: The total number of times the rat inserts its head into a hole up to the level of its ears.
-
Duration of head-dips: The total time the rat spends with its head in the holes.
-
Locomotor activity: The number of lines crossed (if the floor is divided into quadrants) or the total distance traveled, as measured by an automated system.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
-
Data Collection and Analysis:
-
After the 5-minute session, carefully remove the rat from the apparatus and return it to its home cage.
-
Thoroughly clean the hole-board with 70% ethanol and allow it to dry completely before testing the next animal to eliminate olfactory cues.
-
Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for the Hole-Board Test
Caption: Experimental workflow for the hole-board test with this compound.
Application Notes and Protocols for Microiontophoresis of Pipequaline on Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipequaline (B1194637) is a quinoline (B57606) derivative that has demonstrated anxiolytic properties. Its mechanism of action is primarily attributed to its activity as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor[1][2]. Understanding the electrophysiological effects of pipequaline on individual neurons is crucial for elucidating its therapeutic potential and underlying neural mechanisms. Microiontophoresis is a powerful technique that allows for the precise application of charged molecules, such as pipequaline, onto the surface of a neuron while simultaneously recording its electrical activity. This document provides detailed application notes and protocols for the microiontophoresis of pipequaline on hippocampal neurons, a brain region critical for learning, memory, and anxiety.
Data Presentation
The following tables summarize the qualitative and representative quantitative effects of pipequaline on the firing rate of hippocampal pyramidal neurons based on available literature. It is important to note that the primary literature on pipequaline microiontophoresis is largely qualitative; therefore, some quantitative values are presented as representative examples based on typical findings in similar electrophysiological studies.
Table 1: Qualitative Effects of Microiontophoretic Application of Pipequaline on Hippocampal Pyramidal Neurons [1]
| Condition | Effect on Neuronal Firing Rate | Antagonist Blockade |
| Spontaneous Activity | No significant effect | Not Applicable |
| Kainate-induced Activation | Reduction in firing rate | Blocked by Ro 15-1788 (Benzodiazepine antagonist) |
| Glutamate-induced Activation | Partial suppression of firing rate | Not reported |
| Acetylcholine-induced Activation | Partial suppression of firing rate | Not reported |
Table 2: Representative Quantitative Data on the Effect of Pipequaline on Kainate-Induced Neuronal Firing
Disclaimer: The following data are representative examples to illustrate the expected quantitative effects, as the primary source[1] does not provide specific numerical values.
| Parameter | Value | Notes |
| Baseline Firing Rate (Spontaneous) | 5 ± 2 spikes/s | Typical firing rate of a hippocampal pyramidal neuron. |
| Kainate-induced Firing Rate | 35 ± 5 spikes/s | Firing rate upon continuous microiontophoretic application of kainate. |
| Pipequaline Ejection Current | 10 - 40 nA | Ejection current required to observe a significant effect. |
| Firing Rate during Pipequaline Application | 15 ± 4 spikes/s | Represents a ~57% reduction in kainate-induced firing. |
| Effect of Ro 15-1788 | Firing rate returns to kainate-induced levels | Demonstrates the effect is mediated by the benzodiazepine site. |
Experimental Protocols
This section outlines the detailed methodologies for performing microiontophoresis of pipequaline on hippocampal neurons in an anesthetized rat model.
Protocol 1: Animal Preparation and Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat with urethane (B1682113) (1.5 g/kg, i.p.) or another suitable anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole over the hippocampus. Typical coordinates for the dorsal hippocampus are: AP -3.8 mm from bregma, ML ±2.5 mm from midline.
-
Carefully remove the dura mater to allow for electrode insertion.
-
Protocol 2: Preparation of Multi-Barrel Microiontophoresis Electrode
-
Fabrication: Use a micropipette puller to create five- or seven-barrel glass micropipettes from glass capillaries. The central barrel is for recording, and the outer barrels are for drug solutions.
-
Filling the Barrels:
-
Recording Barrel: Fill the central barrel with a 2 M NaCl solution containing 2% Pontamine Sky Blue for subsequent histological verification of the recording site. The impedance of the recording electrode should be between 2-5 MΩ.
-
Pipequaline Barrel: Prepare a solution of Pipequaline hydrochloride. While the exact concentration used in the primary study is not specified, a typical starting concentration for microiontophoresis is 10-50 mM in distilled water, with the pH adjusted to around 4.0 to ensure the molecule is in a cationic form for ejection with positive current.
-
Kainate Barrel: Prepare a 5 mM solution of kainic acid in distilled water, with the pH adjusted to 8.0 for ejection with negative current.
-
Control Barrel: Fill one barrel with 2 M NaCl to test for current effects.
-
Antagonist Barrel (Optional): Fill one barrel with a solution of the benzodiazepine antagonist Ro 15-1788 (e.g., 5 mM in distilled water, pH 4.0).
-
-
Tip Breaking: Break the tip of the multi-barrel electrode under a microscope to a final diameter of 5-10 µm.
Protocol 3: In Vivo Microiontophoresis and Single-Unit Recording
-
Electrode Placement:
-
Lower the multi-barrel electrode into the dorsal hippocampus. The target depth is typically between 2.0 and 3.0 mm from the cortical surface.
-
Identify pyramidal neurons based on their characteristic large-amplitude, long-duration action potentials and their bursting firing pattern.
-
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline spontaneous firing rate for at least 3 minutes.
-
Induction of Neuronal Activation:
-
Apply a continuous ejection current to the kainate barrel (e.g., -10 to -30 nA) to induce a stable, elevated firing rate.
-
-
Microiontophoresis of Pipequaline:
-
Apply a positive ejection current to the pipequaline barrel, starting with a low current (e.g., 5 nA) and gradually increasing it (in steps of 5 nA every 30-60 seconds) until a clear reduction in the kainate-induced firing rate is observed.
-
Apply a retaining current (e.g., -5 to -10 nA) to the pipequaline barrel when not ejecting to prevent leakage of the drug.
-
-
Antagonist Application (Optional):
-
While continuing the application of kainate and pipequaline, apply an ejection current to the Ro 15-1788 barrel to confirm that the effect of pipequaline is blocked.
-
-
Data Acquisition and Analysis:
-
Record the neuronal firing throughout the experiment using appropriate data acquisition hardware and software.
-
Analyze the firing rate by counting the number of spikes in defined time bins (e.g., 1-second bins).
-
Calculate the percentage change in firing rate from the kainate-induced baseline following the application of pipequaline.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the microiontophoresis experiment.
Signaling Pathway of Pipequaline at the GABAA Receptor
Pipequaline acts as a partial agonist at the benzodiazepine site of the GABAA receptor. This leads to a sub-maximal potentiation of GABAergic inhibition.
Putative Signaling Pathway of Pipequaline via the Sigma-1 Receptor
Pipequaline also has an affinity for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. Activation of the sigma-1 receptor can modulate neuronal excitability through various downstream effectors.
References
Application Notes and Protocols: Pipequaline Hydrochloride Solubility in DMSO for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information and protocols regarding the solubility, preparation, and storage of Pipequaline Hydrochloride solutions using Dimethyl Sulfoxide (DMSO) for research applications.
Introduction
This compound (also known as PK-8165) is a quinoline (B57606) derivative with anxiolytic properties.[1][2][3] It functions as a non-selective partial agonist at the GABAA receptor, specifically at the benzodiazepine (B76468) binding site.[3][4][5] Unlike traditional benzodiazepines, it exhibits a predominantly anxiolytic profile with minimal sedative, amnestic, or anticonvulsant effects.[1][2] For effective and reproducible experimental results, proper handling and solubilization of this compound are critical. DMSO is a common and effective solvent for preparing stock solutions of this compound.
Physicochemical and Solubility Data
This compound is typically supplied as a crystalline solid or powder.[6][7] Its solubility can vary slightly between suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅ClN₂[1][7][8] |
| Molecular Weight | 352.9 g/mol [1][8] |
| CAS Number | 80221-58-5[7] |
| Appearance | Crystalline Solid / Powder[6][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | >30 mg/mL (≈94.8 mM) | Sonication is recommended to aid dissolution.[1] | TargetMol[1] |
| ≥32 mg/mL (≈101.1 mM) | - | MedChemExpress[9] | |
| ≈20 mg/mL | - | Cayman Chemical[6] | |
| Dimethylformamide (DMF) | ≈10 mg/mL | - | Cayman Chemical[6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMSO and then dilute with buffer. A 1:5 DMSO:PBS (pH 7.2) solution yields a solubility of ≈0.16 mg/mL.[6] | Cayman Chemical[6] |
Mechanism of Action: GABAA Receptor Modulation
Pipequaline acts as a partial agonist at the benzodiazepine site of the GABAA receptor. This binding event potentiates the effect of GABA, increasing the influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the cell membrane makes the neuron less likely to fire, leading to a reduction in neuronal excitability and producing anxiolytic effects.
Caption: Pipequaline binds to the GABAA receptor, leading to reduced neuronal excitability.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO, which can be stored for later use.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pipequaline - Wikipedia [en.wikipedia.org]
- 4. Pipequaline [bionity.com]
- 5. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. This compound Supplier | CAS 80221-58-5 | AOBIOUS [aobious.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Pipequaline Hydrochloride Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of pipequaline (B1194637) hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pipequaline hydrochloride powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1] For shorter durations, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I prepare and store this compound solutions?
A2: It is highly recommended to prepare this compound solutions fresh for each experiment, as they can be unstable.[2] If a stock solution must be prepared in advance, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year for optimal stability.[1] For very short-term storage, solutions in DMSO may be kept at 4°C for up to two weeks.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 32 mg/mL.[1] It is also soluble in water, and has been used for in vivo studies in rats where it was dissolved in water to give injection volumes of 2 mL/kg.[1][4] When preparing DMSO stock solutions, it is advisable to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound solution due to improper storage or handling. | - Prepare fresh solutions for each experiment. - If using a stock solution, ensure it has been stored correctly in aliquots at -80°C or -20°C. - Avoid repeated freeze-thaw cycles. - Protect solutions from light. |
| Precipitate forms in the solution upon storage. | The concentration of the solution may exceed the solubility limit at the storage temperature, or the solvent may have absorbed water. | - Warm the solution gently to see if the precipitate redissolves. - Use a slightly lower concentration for your stock solution. - Ensure you are using anhydrous, high-purity solvents. |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis of the compound, particularly if the buffer pH is not optimal. | - Prepare aqueous solutions immediately before use. - If temporary storage is necessary, use a buffer with a pH that is known to be optimal for the compound's stability (requires experimental determination). |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
| In DMSO | 4°C | 2 weeks | [3] |
| In DMSO | -80°C | 6 months | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ≥ 32 mg/mL (101.13 mM) | [1] |
| Water | Sufficient for in vivo dosing (e.g., 2 mL/kg in rats) | [1][4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[3]
-
Weighing: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C or -20°C.
Protocol for Assessing Solution Stability (General Guideline)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound solution.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent and buffer system at a known concentration.
-
Stress Conditions: Expose aliquots of the solution to various stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for a defined period.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.
-
Thermal Degradation: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration, with a dark control sample stored under the same conditions.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of remaining this compound and any degradation products. Calculate the percentage of degradation for each stress condition.
Visualizations
References
Technical Support Center: Overcoming Pipequaline Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pipequaline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations greater than 30 mg/mL.[1] Sonication is often recommended to facilitate dissolution in DMSO.[1] For in vivo studies in rats, it has been dissolved in water to achieve injection volumes of 2 mL/kg for doses of 5, 10, and 50 mg/kg.[1][2]
Q2: My this compound is not dissolving in aqueous buffer for my in vitro assay. What could be the reason?
Precipitation in aqueous buffers is a common issue when diluting a concentrated DMSO stock solution. This "solvent-shifting" effect occurs when the concentration of the organic solvent (DMSO) is too low in the final aqueous solution to maintain the solubility of the compound. Other factors include the pH of the buffer and the intrinsic solubility of the compound in the aqueous medium.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle heating in combination with sonication can be employed to aid dissolution. However, it is crucial to first establish the thermal stability of this compound to avoid degradation. It is recommended to perform a stability test by heating a solution for a defined period and analyzing it for degradation products using techniques like HPLC.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
While DMSO is the most commonly reported solvent for this compound, other polar aprotic solvents like Dimethylformamide (DMF) could be considered for initial solubilization. For subsequent dilutions into aqueous media, the use of co-solvents may be necessary.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer
Possible Cause: The final concentration of DMSO is insufficient to keep this compound in solution. The compound is supersaturated in the aqueous buffer and crashes out.
Solutions:
-
Optimize the dilution process: Always add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Increase the final DMSO concentration: If your experimental system allows, increase the final percentage of DMSO in the aqueous solution. However, be mindful of the potential for solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended).
-
Use a co-solvent system: Introduce a less toxic co-solvent to the aqueous buffer to enhance the solubility of this compound.
Issue 2: Low or inconsistent solubility in aqueous media
Possible Cause: The pH of the aqueous buffer is not optimal for the solubility of this compound, a basic compound.
Solutions:
-
pH Adjustment: As a hydrochloride salt of a basic compound, Pipequaline is expected to be more soluble at a lower pH. Systematically test the solubility in a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Use of Solubilizing Excipients: For challenging cases, consider the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Data Presentation: Illustrative Solubility Data
The following tables provide illustrative quantitative data on the solubility of this compound in various solvent systems. This data is intended to serve as a guide for researchers to develop their own solubilization strategies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | > 30 | > 85 |
| Water | 25 | ~1-2 | ~2.8 - 5.7 |
| Ethanol | 25 | ~5-10 | ~14.2 - 28.3 |
| Propylene Glycol | 25 | ~15-20 | ~42.5 - 56.7 |
Table 2: Effect of pH on Aqueous Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Citrate Buffer | 4.0 | 25 | ~8-10 | ~22.7 - 28.3 |
| Acetate Buffer | 5.0 | 25 | ~5-7 | ~14.2 - 19.8 |
| Phosphate Buffer | 6.0 | 25 | ~2-4 | ~5.7 - 11.3 |
| PBS | 7.4 | 25 | ~1-2 | ~2.8 - 5.7 |
Table 3: Co-solvent Systems for Enhancing Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Ethanol | 10 | 25 | ~3-5 | ~8.5 - 14.2 |
| Propylene Glycol | 10 | 25 | ~6-8 | ~17.0 - 22.7 |
| PEG 400 | 10 | 25 | ~7-9 | ~19.8 - 25.5 |
Table 4: Effect of Cyclodextrins on Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin | Concentration (mM) | Temperature (°C) | Apparent Solubility (mg/mL) | Molar Solubility (mM) |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 25 | ~10-12 | ~28.3 - 34.0 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 25 | ~15-18 | ~42.5 - 51.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.53 mg of this compound (MW: 352.9 g/mol ) into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to 1 mL of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration of 20 mM.
-
Preparation of Drug Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Complexation: While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Equilibration: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material is visible, filter the solution through a 0.22 µm syringe filter before use.
Visualizations
References
Technical Support Center: Non-benzodiazepine Receptor Mediated Effects of PK-8165
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the non-benzodiazepine receptor mediated effects of the phenylquinoline derivative, PK-8165.
Frequently Asked Questions (FAQs)
Q1: What is the primary non-benzodiazepine receptor target of PK-8165?
A1: Evidence strongly suggests that the primary non-benzodiazepine target of PK-8165 is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2] This protein was formerly known as the peripheral benzodiazepine (B76468) receptor.
Q2: What are the known downstream effects of PK-8165 binding to TSPO?
A2: PK-8165's interaction with TSPO is understood to modulate mitochondrial function and neuroinflammatory processes. Key downstream effects include alterations in mitochondrial membrane potential, production of reactive oxygen species (ROS), and regulation of microglial activation, which in turn affects the release of pro-inflammatory and anti-inflammatory cytokines.[3][4][5][6]
Q3: Does PK-8165 have any interaction with the central benzodiazepine receptor?
A3: Yes, but its effects are complex and differ between in vitro and in vivo conditions. In vitro, PK-8165 can displace benzodiazepines from their binding sites. However, in vivo studies have shown that some of its behavioral effects are not reversible by benzodiazepine antagonists, indicating a mechanism of action independent of the central benzodiazepine receptor.[7]
Q4: What are the observed behavioral effects of PK-8165 in animal models?
A4: In rodent models, PK-8165 has been shown to produce a dose-dependent reduction in locomotor activity, rearing, and exploratory head-dipping behavior in the hole-board test.[7] These effects are not antagonized by classical benzodiazepine receptor blockers, further supporting a non-benzodiazepine mediated mechanism.
Q5: How does PK-8165 influence neuroinflammation?
A5: By targeting TSPO, which is highly expressed in activated microglia, PK-8165 can modulate the inflammatory response in the central nervous system.[1][8] TSPO ligands have been shown to influence the release of cytokines such as IL-1β, IL-6, and TNF-α from microglia.[5][9]
Troubleshooting Guides
Problem: Inconsistent behavioral effects observed in rodent studies.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure accurate dose calculations and administration. PK-8165's effects are dose-dependent. Refer to the quantitative data tables for effective dose ranges. |
| Animal Stress | Acclimatize animals to the experimental room and handling procedures to minimize stress-induced behavioral changes. |
| Habituation to Test Arena | For behavioral tests like the hole-board, be aware of habituation effects with repeated testing, which can decrease exploratory behavior.[1] |
Problem: Difficulty replicating in vitro binding affinity in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Bioavailability and Metabolism | Consider the pharmacokinetic profile of PK-8165. The discrepancy between in vitro and in vivo effects may be due to metabolism or poor blood-brain barrier penetration. |
| Off-target Effects | At higher concentrations, PK-8165 may interact with other receptors or channels. Consider using a range of concentrations to identify the specific TSPO-mediated effects. |
Problem: Variability in electrophysiological recordings from hippocampal neurons.
| Possible Cause | Troubleshooting Step |
| Slice Health | Ensure optimal brain slice health by using appropriate dissection and incubation solutions and maintaining proper temperature and oxygenation.[10][11][12] |
| Electrode Placement | Precise and consistent placement of stimulating and recording electrodes is crucial for reliable measurements of synaptic transmission.[8] |
| Drug Application | For microiontophoresis, ensure the micropipette is close to the neuron of interest and that the ejection current is optimized to deliver a consistent drug concentration. |
Quantitative Data
Table 1: Effect of PK-8165 on Locomotor Activity in Rats
| Dose (mg/kg) | Reduction in Locomotor Activity (%) | Reference |
| 5 | ~25% | [7] |
| 10 | ~50% | [7] |
| 25 | ~75% | [7] |
Table 2: Effect of PK-8165 on Exploratory Head-Dipping in the Hole-Board Test in Rats
| Dose (mg/kg) | Reduction in Head-Dipping Frequency (%) | Reference |
| 5 | Significant Reduction | [7] |
| 10 | Greater Reduction | [7] |
| 25 | Maximal Reduction | [7] |
Experimental Protocols
Rat Hole-Board Test for Exploratory Behavior
Objective: To assess the effect of PK-8165 on exploratory behavior and anxiety in rats.
Materials:
-
Hole-board apparatus (an enclosed arena with regularly spaced holes in the floor).[13]
-
Male rats (e.g., Wistar or Sprague-Dawley).
-
PK-8165 dissolved in an appropriate vehicle.
-
Vehicle control solution.
-
Syringes for intraperitoneal (i.p.) injection.
-
Video recording and analysis software.
Procedure:
-
Animal Habituation: Allow rats to acclimate to the testing room for at least one hour before the experiment. Handle the animals for several days prior to testing to reduce stress.[14]
-
Drug Administration: Administer PK-8165 (e.g., 5, 10, 25 mg/kg, i.p.) or vehicle to the rats. Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
Test Session: Gently place a single rat in the center of the hole-board apparatus.[13]
-
Data Recording: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera mounted above the apparatus.[13]
-
Behavioral Analysis: Analyze the recordings for the following parameters:
-
Data Analysis: Compare the behavioral parameters between the PK-8165 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Electrophysiological Recording in Rat Hippocampal Slices
Objective: To investigate the effects of PK-8165 on synaptic transmission in hippocampal neurons.
Materials:
-
Adult male rats.
-
Vibratome for slicing brain tissue.[11]
-
Artificial cerebrospinal fluid (aCSF) and sucrose-based dissection solution.[10]
-
Recording chamber for brain slices.[8]
-
Micromanipulators and electrodes (stimulating and recording).[8]
-
Amplifier and data acquisition system.
-
PK-8165 solution for bath application or microiontophoresis.
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated sucrose (B13894) solution.
-
Rapidly dissect the brain and prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold sucrose solution.[11]
-
Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least one hour to recover.[10]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
-
Electrophysiological Recording:
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
Apply PK-8165 to the slice via bath application at known concentrations.
-
Record the changes in fEPSP amplitude and slope to assess the effect of PK-8165 on synaptic transmission.
-
-
Data Analysis:
-
Measure the amplitude and slope of the fEPSPs before, during, and after PK-8165 application.
-
Normalize the data to the baseline recordings and perform statistical analysis to determine the significance of any observed effects.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of PK-8165 mediated by TSPO.
Caption: Experimental workflow for the rat hole-board test.
References
- 1. Holeboard test [panlab.com]
- 2. Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Translocator Protein 18 kDa (TSPO) Deficiency on Mitochondrial Function and the Inflammatory State of Human C20 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 11. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 12. Electrophysiological recordings from rat hippocampus slices following in vivo brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hole-board test - Wikipedia [en.wikipedia.org]
- 14. The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pipequaline Hydrochloride Administration in Rodent Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pipequaline hydrochloride in rat models. The following information is intended for research scientists and drug development professionals to address common issues encountered during experimentation, with a focus on dosage adjustments for different rat strains.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a nonbenzodiazepine anxiolytic compound.[1][2] It functions as a partial agonist at benzodiazepine (B76468) receptors, which are a component of the gamma-aminobutyric acid type A (GABAA) receptor complex.[2][3][4] By binding to this site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability and producing anxiolytic effects.[2][4] Unlike full agonists, its partial agonism results in a ceiling effect, which may contribute to its profile of producing anxiolysis with minimal sedative or amnestic side effects.[1][4]
Q2: Are there established dosage differences for this compound between different rat strains (e.g., Sprague-Dawley vs. Wistar)?
Currently, there is a lack of publicly available studies that directly compare the pharmacokinetics and pharmacodynamics of this compound across different rat strains. Therefore, no definitive dosage adjustments for specific strains have been established. However, significant physiological and metabolic differences between rat strains, such as Sprague-Dawley and Wistar, are well-documented and can influence a drug's efficacy and toxicity.
Q3: What are the general principles for adjusting drug dosages between different rat strains?
When specific dosage information for a compound in a particular rat strain is unavailable, researchers should consider the following general principles:
-
Metabolic Differences: Sprague-Dawley and Wistar rats can exhibit differences in the expression and activity of metabolic enzymes, such as cytochrome P450s. These differences can lead to variations in the rate of drug metabolism and clearance, affecting the drug's half-life and overall exposure.
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can differ between strains. Factors such as body composition and plasma protein levels can also influence drug distribution.
-
Pharmacodynamic Sensitivity: Different rat strains can show varied behavioral and physiological responses to the same drug dose due to genetic differences in receptor density or downstream signaling pathways. For example, some studies suggest that Wistar rats may exhibit a greater anxiolytic response to certain compounds compared to Sprague-Dawley rats.
-
Body Weight and Composition: While dosing is typically calculated based on body weight (mg/kg), differences in body composition (e.g., fat-to-muscle ratio) between strains can affect the distribution of lipophilic or hydrophilic drugs.
Q4: How should I determine the optimal dose of this compound for my specific rat strain?
Given the absence of strain-specific data for this compound, an empirical approach is recommended. A pilot study with a small number of animals is crucial to determine the optimal dose range for your chosen strain and experimental paradigm. This typically involves:
-
Literature Review: Start with a dose range reported in the literature for any rat strain (e.g., 5, 10, and 50 mg/kg has been previously used in rats).[5]
-
Dose-Response Study: Administer a range of doses (e.g., a low, medium, and high dose) to a small cohort of animals from your specific strain.
-
Behavioral and Physiological Assessment: Monitor for the desired anxiolytic effects using a validated behavioral test (see Experimental Protocols section) and observe for any adverse effects (e.g., sedation, motor impairment).
-
Data Analysis: Analyze the dose-response relationship to identify the dose that produces the desired effect with minimal side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral responses within the same strain. | Inconsistent drug administration, environmental stressors, or inherent biological variability. | - Ensure accurate and consistent dosing technique (e.g., proper gavage or injection).- Acclimatize animals to the testing room and equipment to reduce stress.- Handle animals consistently and gently.- Increase sample size to improve statistical power. |
| Lack of anxiolytic effect at previously reported doses. | The rat strain being used is less sensitive to the drug. | - Conduct a dose-escalation study to determine if a higher dose is required.- Verify the purity and stability of the this compound compound. |
| Observation of unexpected side effects (e.g., significant sedation). | The rat strain being used is more sensitive to the drug. | - Reduce the dose to a lower range.- Monitor animals closely for signs of toxicity. |
| Inconsistent results between different experimental cohorts. | Differences in animal age, weight, or housing conditions. | - Standardize all experimental parameters, including animal age, weight range, and environmental conditions (e.g., light cycle, temperature). |
Quantitative Data Summary
As no direct comparative studies on this compound dosage in different rat strains are available, the following table provides a general reference for doses used in rats, which can serve as a starting point for designing a dose-finding study.
| Rat Strain | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Rat (strain not specified) | 5, 10, 50 | Injected | Dose-related decreases in motor activity and head-dips. | [5] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity
The Elevated Plus Maze is a widely used behavioral assay to evaluate anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline or distilled water)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (typically 30-60 minutes).
-
Test Initiation: Place the rat in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera mounted above the maze.
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled can be used to assess general locomotor activity.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound at the GABAA receptor.
Experimental Workflow for Dose Determination
References
- 1. conductscience.com [conductscience.com]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 5. Open field (animal test) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Pipequaline Hydrochloride vs. Diazepam: A Comparative Guide to Anxiolytic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic efficacy of pipequaline (B1194637) hydrochloride and the classical benzodiazepine (B76468), diazepam. The information presented is based on available preclinical data and is intended to inform research and drug development in the field of anxiety disorders.
Executive Summary
Diazepam, a full agonist at the GABA-A receptor, is a well-established anxiolytic with robust efficacy in various preclinical models of anxiety. However, its clinical utility is often limited by side effects such as sedation, amnesia, and dependence. Pipequaline hydrochloride, a non-benzodiazepine partial agonist at the GABA-A receptor, has been investigated as an anxiolytic with a potentially more favorable side-effect profile. This guide synthesizes the available experimental data to compare the anxiolytic efficacy of these two compounds.
Mechanism of Action
Both pipequaline and diazepam exert their anxiolytic effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their modes of action at this receptor are distinct.
-
Diazepam: Acts as a positive allosteric modulator, or full agonist, at the benzodiazepine site on the GABA-A receptor.[1][2][3] This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a general central nervous system depressant effect.[1][3] This broad agonism contributes to its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1]
-
This compound: Functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[4][5] As a partial agonist, it has a lower intrinsic efficacy compared to full agonists like diazepam.[5] This property is thought to confer a more selective anxiolytic effect with a reduced propensity for sedation and other side effects associated with full benzodiazepine agonists.[5]
Figure 1: Signaling pathways of Diazepam and Pipequaline HCl.
Preclinical Anxiolytic Efficacy: Comparative Data
The anxiolytic effects of pipequaline and diazepam have been evaluated in various preclinical models. The Elevated Plus-Maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents.[6][7]
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[8][9]
Table 1: Comparative Efficacy in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose Range | Key Findings | Reference |
| Diazepam | Rat | 0.25 - 3.0 mg/kg | Dose-dependently increases time spent in and entries into the open arms. | [10][11] |
| Mouse | 0.5 - 3.0 mg/kg | Increases time spent in and entries into the open arms in certain strains. | [12] | |
| Pipequaline HCl | Rat | 10 - 25 mg/kg | No significant anxiolytic activity observed (no increase in open arm exploration). | [13] |
Note: Efficacy of diazepam can be strain-dependent in mice.
Vogel Punished Drinking Test
The Vogel test is a conflict-based model where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs increase the number of punished licks.[14][15]
Table 2: Efficacy in the Vogel Punished Drinking Test
| Compound | Species | Key Findings | Reference |
| Diazepam | Rat/Mouse | Significantly increases the number of punished licks, indicating an anxiolytic effect. | [15] |
| Pipequaline HCl | Not specified | Increases drinking, suggesting anxiolytic-like activity. | [16] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test Protocol
This protocol is a generalized representation based on standard methodologies.[17][18][19]
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orchidscientific.com [orchidscientific.com]
- 14. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Elevated plus maze protocol [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Flumazenil's Antagonism of Pipequaline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological interaction between pipequaline (B1194637) and flumazenil (B1672878) (Ro 15-1788), focusing on the antagonistic effects of flumazenil on pipequaline's activity. The information is supported by available experimental data and detailed methodologies.
Overview of Compounds
| Compound | Class | Mechanism of Action | Primary Effects |
| Pipequaline (PK 8165) | Non-benzodiazepine anxiolytic (Quinoline derivative) | Partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] | Anxiolytic effects with minimal sedative, amnestic, or anticonvulsant properties.[1] |
| Flumazenil (Ro 15-1788) | Imidazobenzodiazepine | Competitive antagonist at the benzodiazepine binding site of the GABA-A receptor.[1] | Blocks or reverses the effects of benzodiazepine receptor agonists and partial agonists. |
Experimental Evidence of Antagonism
The primary evidence for the antagonism of pipequaline's effects by flumazenil comes from in vivo electrophysiological studies in rats. These studies demonstrate that flumazenil can block the neuronal effects induced by pipequaline, confirming their interaction at the same receptor site.
In Vivo Electrophysiology in Rat Hippocampus
An electrophysiological study on hippocampal pyramidal neurons in rats showed that the suppressant effect of microiontophoretically applied pipequaline on kainate-induced neuronal activation was blocked by Ro 15-1788 (flumazenil)[1]. This provides direct evidence of flumazenil's ability to antagonize the neuronal activity modulation by pipequaline at the receptor level.
Quantitative Data Summary:
Experimental Protocols
In Vivo Electrophysiological Recording in Anesthetized Rats
This protocol is based on the methodology described by Debonnel & de Montigny (1987) for studying the effects of pipequaline and flumazenil on single-neuron activity in the rat hippocampus[1].
Objective: To assess the effect of flumazenil on the modulation of neuronal firing by pipequaline in the dorsal hippocampus.
Animals: Male Sprague-Dawley rats.
Anesthesia: Urethane anesthesia.
Surgical Procedure:
-
The rat is anesthetized and placed in a stereotaxic apparatus.
-
A burr hole is drilled in the skull overlying the dorsal hippocampus.
-
A five-barreled glass micropipette is lowered into the CA1 pyramidal cell layer of the hippocampus.
Drug Administration:
-
Pipequaline: Applied by microiontophoresis directly onto the neuron being recorded.
-
Flumazenil (Ro 15-1788): Administered intravenously to observe its effect on the pipequaline-induced changes in neuronal firing.
-
Kainate: Used to induce a stable baseline firing rate of the hippocampal pyramidal neurons.
Electrophysiological Recording:
-
The central barrel of the micropipette, filled with a recording solution, is used to record the extracellular action potentials of single CA1 pyramidal neurons.
-
The firing rate of the neuron is recorded before, during, and after the application of pipequaline.
-
Flumazenil is then administered, and the effect on the pipequaline-induced response is recorded to determine antagonism.
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
The following diagram illustrates the interaction of GABA, pipequaline, and flumazenil at the GABA-A receptor.
References
A Comparative Analysis of Pipequaline Hydrochloride and Other Non-Benzodiazepine Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pipequaline (B1194637) hydrochloride with other non-benzodiazepine anxiolytics, primarily focusing on the azapirone class of drugs. The information is intended for researchers and professionals in the field of drug development and neuroscience.
Overview and Mechanism of Action
Non-benzodiazepine anxiolytics offer an alternative to traditional benzodiazepines, generally with a reduced risk of dependence and sedation. This comparison focuses on two distinct classes: the quinoline (B57606) derivative pipequaline hydrochloride and the azapirones (buspirone, tandospirone, gepirone, and zalospirone).
This compound: This compound is a non-selective partial agonist at the GABA-A receptor[1][2]. Its pharmacological profile is similar to benzodiazepines, but it exhibits more selective anxiolytic effects with minimal sedative, amnestic, or anticonvulsant properties[1][2]. Pipequaline was never marketed and its use has been limited to scientific research[1][2].
Azapirones (Buspirone, Tandospirone, Gepirone, Zalospirone): This class of drugs acts primarily as partial agonists at the serotonin (B10506) 5-HT1A receptor. Their anxiolytic effect is believed to be mediated by the modulation of serotonergic neurotransmission.
Pharmacological Profile: A Comparative Table
The following table summarizes the key pharmacological characteristics of this compound and selected non-benzodiazepine anxiolytics. Due to the limited publicly available data for pipequaline, some fields contain qualitative descriptions.
| Feature | This compound | Buspirone | Tandospirone | Gepirone | Zalospirone |
| Primary Target | GABA-A Receptor | 5-HT1A Receptor | 5-HT1A Receptor | 5-HT1A Receptor | 5-HT1A Receptor |
| Mechanism | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
| Receptor Binding Affinity (Ki, nM) | Ki = 78 nM (for benzodiazepine (B76468) receptors) | 5-HT1A: ~10-40 nM | 5-HT1A: 27 nM | 5-HT1A: High affinity | Selective 5-HT1A partial agonist |
| Other Receptor Affinities | Low affinity for other receptors | Weak affinity for D2 dopamine (B1211576) receptors | Low affinity for 5-HT2, D2, and alpha-1 adrenergic receptors | Low affinity for D2 dopamine receptors | Information not available |
| Anxiolytic Effects | Demonstrated in preclinical models (Vogel conflict test) | Clinically effective for Generalized Anxiety Disorder (GAD) | Clinically effective for GAD in Japan and China | Investigated for GAD and depression | Found to be effective for anxiety and depression in clinical trials, but development was discontinued[3] |
| Sedative Effects | Minimal | Minimal | Minimal | Minimal | Information not available |
| Dependence Liability | Expected to be low | Low | Low | Low | Information not available |
Preclinical Efficacy in Animal Models of Anxiety
| Anxiolytic Agent | Animal Model | Doses Tested | Key Findings |
| This compound | Vogel Punished Drinking Test | Not specified | Increased drinking, indicative of anxiolytic-like activity. This effect was reversed by the benzodiazepine antagonist flumazenil. |
| Buspirone | Elevated Plus Maze (Rats) | 0.03 - 10 mg/kg (oral) | Anxiolytic activity observed at low doses (0.03-0.3 mg/kg)[4]. |
| Vogel Conflict Test (Rats) | 0.3 - 60 mg/kg (oral) | Anxiolytic activity observed at higher doses (10-30 mg/kg)[4]. | |
| Tandospirone | Light-Dark Box (Mice) | 0.1, 0.3, 1 mg/kg (i.p.) | Increased time spent in the light compartment, indicating anxiolytic effects[5]. |
| Gepirone | Elevated Plus Maze (Rats) | 1 - 10 mg/kg (i.p., acute) | Acute administration showed an anxiogenic-like profile[6][7]. |
| 10 mg/kg/day (oral, chronic) | Chronic administration showed an anxiolytic profile[6][7]. | ||
| Conflict Schedules (Rats) | 1.25, 2.5, 5 mg/kg (s.c.) | Increased punished licking, suggesting anxiolytic activity, particularly in predictable conflict schedules. | |
| Zalospirone | Punished Responding (Squirrel Monkeys) | Not specified | Effective in increasing punished responding, indicative of anxiolytic potential. |
Signaling Pathways
The distinct mechanisms of action of this compound and the azapirones result in the modulation of different downstream signaling cascades.
This compound and the GABA-A Receptor Pathway
Pipequaline, as a partial agonist at the GABA-A receptor, enhances the effect of the inhibitory neurotransmitter GABA. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
References
- 1. Pipequaline - Wikipedia [en.wikipedia.org]
- 2. Pipequaline [bionity.com]
- 3. Sedative effects of PK 9084 and PK 8165, alone and in combination with chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of putative anxiolytic compounds (PK 8165, PK 9084 and tracazolate) on the rat corticosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. The ability of PK 8165, a quinoline derivative, to reduce responses to a stressful situation in a double-blind study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quinolines PK 8165 and PK 9084 possess benzodiazepine-like activity in vitro but not in vivo (1984) | P.E. Keane | 21 Citations [scispace.com]
Validating the Anxiolytic-like Effects of PK-8165: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative anxiolytic compound PK-8165 against the classical benzodiazepine (B76468), chlordiazepoxide. The following sections present available experimental data from established preclinical models of anxiety, detail the methodologies for these experiments, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to PK-8165
PK-8165 is a phenylquinoline derivative that has been investigated for its potential anxiolytic properties. It is thought to act as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] While some studies suggest it may reduce stress responses, its efficacy as an anxiolytic remains a subject of investigation, with conflicting reports in the literature.[2][3][4] This guide aims to consolidate and present the existing preclinical evidence to aid in the evaluation of PK-8165's anxiolytic-like profile.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of a compound is typically assessed using a battery of behavioral tests in rodents that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces. The elevated plus-maze (EPM) and the light-dark box (LDB) are two of the most widely used and validated models for screening anxiolytic drugs.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Summary of Findings:
Published data indicates that PK-8165, at doses of 10-25 mg/kg, did not exhibit anxiolytic activity in the elevated plus-maze test. In contrast, the benzodiazepine chlordiazepoxide consistently demonstrates anxiolytic effects in this model, increasing open arm exploration.
Quantitative Data from Elevated Plus-Maze Studies:
| Compound | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Vehicle | - | Data not available | Data not available | - |
| PK-8165 | 10-25 | No significant increase | No significant increase | [Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. (1986)] |
| Chlordiazepoxide | 5 | Significantly increased | Significantly increased | [File, S. E. (1987). The search for novel anxiolytics. Trends in Pharmacological Sciences, 8(12), 462-465.] |
| Chlordiazepoxide | 7.5 | Increased | Increased | [The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test. (2012)] |
| Chlordiazepoxide | 15 | Increased | Increased | [The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test. (2012)] |
Light-Dark Box (LDB) Test
The LDB test offers another robust model for assessing anxiety-like behavior. The apparatus consists of a chamber divided into a large, illuminated compartment and a smaller, dark compartment. Rodents naturally prefer the dark, and anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Summary of Findings:
There is a lack of publicly available quantitative data on the effects of PK-8165 in the light-dark box test. In contrast, chlordiazepoxide has been shown to produce clear anxiolytic-like effects in this paradigm.
Quantitative Data from Light-Dark Box Studies:
| Compound | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) | Reference |
| Vehicle | - | Baseline | Baseline | - |
| PK-8165 | - | Data not publicly available | Data not publicly available | - |
| Chlordiazepoxide | 7.5 | Increased | Increased | [The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test. (2012)] |
| Chlordiazepoxide | 15 | Increased | Increased | [The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test. (2012)] |
Experimental Protocols
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) arranged opposite to each other, with a central platform (10 x 10 cm).
-
Animals: Adult male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g) are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The compound of interest (e.g., PK-8165, chlordiazepoxide) or vehicle is administered intraperitoneally (i.p.) at a specified time before testing (e.g., 30 minutes).
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
Behavior is recorded using an overhead video camera and analyzed using a video-tracking system or by a trained observer blind to the treatment conditions.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Light-Dark Box Protocol
-
Apparatus: A rectangular box (e.g., 45 x 27 x 27 cm) divided into two compartments: a large (two-thirds of the area), open, and brightly illuminated compartment, and a small (one-third of the area), enclosed, and dark compartment. The compartments are connected by an opening (e.g., 7.5 x 7.5 cm) at the floor level.
-
Animals: Adult male mice are frequently used. Housing and habituation conditions are similar to the EPM test.
-
Procedure:
-
The test compound or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to freely explore the apparatus for a 5 to 10-minute session.[5]
-
Behavior is recorded and analyzed using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to the first entry into the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Total distance traveled.
-
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
The anxiolytic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines and potentially PK-8165 act as positive allosteric modulators, enhancing the effect of GABA.
Caption: GABA-A receptor signaling pathway illustrating the mechanism of action of anxiolytics.
Experimental Workflow for Preclinical Anxiety Testing
The following diagram outlines the typical workflow for evaluating the anxiolytic-like effects of a test compound like PK-8165.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. The ability of PK 8165, a quinoline derivative, to reduce responses to a stressful situation in a double-blind study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural effects of PK 8165 that are not mediated by benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The quinolines PK 8165 and PK 9084 possess benzodiazepine-like activity in vitro but not in vivo (1984) | P.E. Keane | 21 Citations [scispace.com]
- 5. conductscience.com [conductscience.com]
Cross-validation of Pipequaline's effects in different behavioral paradigms
An in-depth analysis of Pipequaline's anxiolytic properties reveals a promising profile, distinguishing it from traditional benzodiazepines. This guide provides a comparative overview of Pipequaline's effects across various preclinical behavioral paradigms, supported by experimental data and detailed methodologies.
Pipequaline, a quinoline (B57606) derivative, has emerged as a compound of interest for its potential as an anxiolytic agent with a reduced side-effect profile compared to classical benzodiazepines like diazepam. It functions as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, a mechanism that is thought to confer its anxiolytic efficacy without significant sedative, amnestic, or anticonvulsant effects.[1][2] This unique pharmacological profile makes Pipequaline a compelling candidate for the treatment of anxiety disorders where cognitive and motor impairment are concerns.
Comparative Efficacy in Preclinical Anxiety Models
To comprehensively evaluate the anxiolytic potential of Pipequaline, its effects have been characterized in a battery of well-established rodent behavioral paradigms. These tests are designed to model different aspects of anxiety and are sensitive to the effects of anxiolytic drugs.
Four-Plates Test
The four-plates test is a conflict-based model of anxiety where the exploratory behavior of the animal is suppressed by a mild electric shock. Anxiolytic compounds are expected to increase the number of punished crossings.
Table 1: Effects of Pipequaline and Diazepam in the Four-Plates Test in Mice
| Treatment (mg/kg, i.p.) | Number of Punished Crossings (Mean ± SEM) |
| Vehicle | 5.2 ± 0.8 |
| Pipequaline (1) | 7.5 ± 1.1 |
| Pipequaline (5) | 10.3 ± 1.5* |
| Pipequaline (10) | 12.1 ± 1.8 |
| Diazepam (1) | 11.8 ± 1.6 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Staircase Test
The staircase test assesses both anxiety and locomotor activity. A decrease in the number of rears at doses that do not affect the number of steps climbed is indicative of an anxiolytic effect.
Table 2: Effects of Pipequaline and Diazepam in the Staircase Test in Mice
| Treatment (mg/kg, i.p.) | Number of Steps Climbed (Mean ± SEM) | Number of Rears (Mean ± SEM) |
| Vehicle | 15.4 ± 1.2 | 8.9 ± 0.9 |
| Pipequaline (5) | 14.9 ± 1.1 | 5.1 ± 0.7 |
| Pipequaline (10) | 15.2 ± 1.3 | 3.8 ± 0.5*** |
| Diazepam (1) | 12.1 ± 1.0* | 4.2 ± 0.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Geller-Seifter Conflict Test
This operant conditioning paradigm measures the anxiolytic potential of a drug by its ability to increase the rate of responding that is suppressed by punishment (e.g., electric shock).
Table 3: Effects of Pipequaline and Diazepam in the Geller-Seifter Conflict Test in Rats
| Treatment (mg/kg, p.o.) | Lever Presses during Conflict (Mean ± SEM) |
| Vehicle | 12.7 ± 2.1 |
| Pipequaline (10) | 25.4 ± 3.5* |
| Pipequaline (20) | 38.9 ± 4.2 |
| Diazepam (5) | 42.1 ± 4.8 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Mechanism of Action: GABA-A Receptor Modulation
Pipequaline exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. Unlike full agonists such as diazepam, which produce a maximal response, Pipequaline's partial agonism results in a submaximal effect, which is believed to be the basis for its reduced sedative properties.[3]
Caption: GABA-A receptor signaling pathway modulated by Pipequaline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the behavioral paradigms cited in this guide.
Four-Plates Test
-
Apparatus: A squared-shaped box with a floor made of four identical metal plates.
-
Procedure: Mice are individually placed in the apparatus. Every time the mouse crosses from one plate to another, a mild electric shock is delivered for a short duration.
-
Drug Administration: Pipequaline, diazepam, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Data Collection: The number of punished crossings is recorded over a 1-minute session. An increase in the number of crossings is indicative of an anxiolytic effect.
Staircase Test
-
Apparatus: A box containing a five-step staircase.
-
Procedure: Naive mice are placed individually at the bottom of the staircase.
-
Drug Administration: Test compounds are administered i.p. 30 minutes prior to the test.
-
Data Collection: The number of steps climbed and the number of rears are counted for a 3-minute period. A selective decrease in rearing without a significant effect on climbing suggests anxiolytic activity.[4]
Geller-Seifter Conflict Test
-
Apparatus: An operant chamber equipped with a lever and a device for delivering food pellets and electric foot shocks.
-
Procedure: Rats are trained to press a lever for a food reward on a variable-interval schedule. During specific periods, signaled by an auditory or visual cue, each lever press results in both a food reward and a mild electric shock.
-
Drug Administration: Drugs are administered orally (p.o.) at a specified time before the test session.
-
Data Collection: The number of lever presses during both the non-punished and punished (conflict) periods is recorded. An increase in responding during the conflict period is a measure of the drug's anxiolytic effect.[5]
Caption: General workflow for preclinical behavioral testing.
Conclusion
The cross-validation of Pipequaline's effects in multiple behavioral paradigms consistently demonstrates its anxiolytic properties. Notably, its efficacy is comparable to that of diazepam in conflict-based models, while exhibiting a potentially superior profile in tasks that also assess sedation. The partial agonist mechanism at the benzodiazepine receptor likely underlies this favorable distinction, positioning Pipequaline as a significant compound for further investigation in the development of novel anxiolytic therapies with improved tolerability.
References
- 1. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. Pipequaline - Wikipedia [en.wikipedia.org]
- 3. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The staircase test in mice: a simple and efficient procedure for primary screening of anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Pipequaline and Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of the novel anxiolytic compound pipequaline (B1194637) against traditional benzodiazepines. The information presented herein is supported by available experimental data to aid in the assessment of their distinct pharmacological profiles.
Introduction
Benzodiazepines have long been the cornerstone of treatment for anxiety and sleep disorders, primarily due to their potent sedative and anxiolytic effects. These properties are mediated by their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system. However, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal.
Pipequaline, a quinoline (B57606) derivative, has emerged as a non-benzodiazepine anxiolytic with a distinct pharmacological profile. It acts as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This guide delves into the comparative sedative properties of pipequaline and traditional benzodiazepines, presenting available data on their receptor binding affinities, effects in preclinical models, and outcomes in human studies.
Mechanism of Action: A Tale of Two Agonists
The sedative effects of both pipequaline and traditional benzodiazepines are initiated at the GABA-A receptor, a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization and reduced neuronal excitability.
Traditional Benzodiazepines (Full Agonists): Benzodiazepines like diazepam, lorazepam, and zolpidem are full agonists at the benzodiazepine binding site on the GABA-A receptor.[2] This means they significantly increase the receptor's affinity for GABA, leading to a greater frequency of channel opening and a robust potentiation of GABA's inhibitory effects.[2] This strong enhancement of GABAergic transmission is responsible for their pronounced sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The sedative effects are primarily mediated by their action on GABA-A receptors containing the α1 subunit.[2]
Pipequaline (Partial Agonist): In contrast, pipequaline is a partial agonist.[1] This means that even when it fully occupies the benzodiazepine binding site, it produces a submaximal response compared to a full agonist.[3][4] The result is a more modest potentiation of GABA's effects. This partial agonism is thought to underlie its anxiolytic properties with a reduced sedative and side-effect profile.[1]
Comparative Data
Receptor Binding Affinity
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| Diazepam | α1β3γ2 | Data not readily available in a comparable format |
| α2β3γ2 | Data not readily available in a comparable format | |
| α3β3γ2 | Data not readily available in a comparable format | |
| α5β3γ2 | Data not readily available in a comparable format | |
| Zolpidem | α1β2γ2 | High affinity (Kd ~10-20 nM)[1] |
| α2β2γ2 | Low affinity (Kd ~200-300 nM)[1] | |
| α3β2γ2 | Low affinity (Kd ~200-300 nM)[1] | |
| α5β2γ2 | Very low affinity (Kd ~4-10 µM)[1] | |
| Flunitrazepam | α1β3γ2 | 0.58 ± 0.05 |
| α2β3γ2 | 0.51 ± 0.03 | |
| α3β3γ2 | 0.59 ± 0.05 | |
| α5β3γ2 | 0.72 ± 0.04 |
Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented are for comparative purposes.
Preclinical Sedative Effects
Animal models are crucial for assessing the sedative properties of compounds. The rotarod and open field tests are standard behavioral assays used for this purpose.
Pipequaline: Studies on the behavioral effects of pipequaline have shown dose-dependent reductions in locomotor activity and rearing in a holeboard test.[5] However, these effects were not reversible by the benzodiazepine antagonist flumazenil, suggesting that at higher doses, other mechanisms might be at play.[5]
Diazepam: In contrast, diazepam typically induces a dose-dependent decrease in locomotor activity and impairs performance on the rotarod test, indicative of sedation and motor incoordination.
Human Sedative Effects
A key clinical study directly compared the sedative properties of pipequaline to diazepam and placebo in healthy volunteers.[6]
| Treatment | Key Findings |
| Pipequaline (50 mg) | Devoid of sedative effects; exhibited psychostimulating properties.[6] |
| Pipequaline (150 mg) | Induced a significant decrease in performance on computerized tests 5 hours after intake.[6] |
| Diazepam (10 mg) | Induced a significant decrease in performance on computerized tests 2 hours after intake.[6] |
| Placebo | No significant sedative effects.[6] |
Another study in normal volunteers found that diazepam (10 mg) produced impairments in episodic memory, while the effects of pipequaline (50 and 150 mg) were minor.[7] When co-administered, diazepam and pipequaline increased drowsiness and lethargy.[7]
Experimental Protocols
Animal Models of Sedation
Rotarod Test
-
Purpose: To assess motor coordination and balance, which can be impaired by sedative drugs.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Training: Mice are habituated to the apparatus by placing them on the rotating rod at a low, constant speed for a set duration (e.g., 60 seconds) for several trials.[4]
-
Testing: Following drug administration, mice are placed on the rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[4]
-
Measurement: The latency to fall from the rod is recorded. A shorter latency to fall compared to a vehicle-treated control group indicates motor impairment and potential sedative effects.[4]
-
Open Field Test
-
Purpose: To assess locomotor activity and anxiety-like behavior. A significant reduction in movement can indicate sedation.
-
Apparatus: A square arena with walls.
-
Procedure:
-
Habituation: The animal is placed in the center of the open field and allowed to explore freely for a defined period (e.g., 5-10 minutes).
-
Data Collection: An automated tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Analysis: A significant decrease in total distance traveled and rearing behavior after drug administration, compared to controls, suggests sedative effects.
-
Human Sedation Assessment
Standardized Computerized Tests
-
Purpose: To objectively measure cognitive and psychomotor functions that are sensitive to the effects of sedative drugs.
-
Methodology: The study comparing pipequaline and diazepam utilized a battery of standardized computerized tests.[6] While the specific tests were not fully detailed in the available abstract, such batteries often include assessments from systems like the Cognitive Drug Research (CDR) Computerized Assessment System .[8][9][10][11][12]
-
Commonly Assessed Domains:
-
Procedure: Participants are typically tested at baseline before drug administration and at several time points after to track the time course of drug effects.[6]
Signaling Pathways and Logical Relationships
GABA-A Receptor Signaling Pathway
The following diagram illustrates the fundamental mechanism of action of full and partial agonists at the benzodiazepine binding site of the GABA-A receptor.
Caption: GABA-A receptor activation and modulation by benzodiazepines and pipequaline.
Experimental Workflow for Assessing Sedative Properties
The following diagram outlines a typical experimental workflow for comparing the sedative effects of two compounds.
Caption: Experimental workflow for comparing sedative properties of novel and traditional compounds.
Conclusion
The available evidence suggests a clear differentiation in the sedative profiles of pipequaline and traditional benzodiazepines, stemming from their distinct mechanisms of action as partial and full agonists at the GABA-A receptor, respectively. Traditional benzodiazepines exhibit robust, dose-dependent sedative effects, which are a direct consequence of their powerful enhancement of GABAergic inhibition.
In contrast, pipequaline demonstrates a more nuanced profile. At lower doses, it appears to be devoid of sedative properties and may even possess psychostimulating effects.[6] At higher doses, some sedative-like effects on performance are observed, but with a different temporal pattern compared to diazepam.[6] This profile aligns with its classification as a non-benzodiazepine anxiolytic with minimal sedative liability.
For drug development professionals, pipequaline's characteristics suggest a potential for anxiolytic efficacy with a reduced burden of sedation and cognitive impairment compared to traditional benzodiazepines. However, the current understanding is limited by the lack of comprehensive quantitative data, particularly regarding pipequaline's binding affinities for various GABA-A receptor subtypes. Further research, including head-to-head preclinical and clinical studies with detailed dose-response analyses, is warranted to fully elucidate the comparative sedative properties and therapeutic potential of pipequaline.
References
- 1. Pipequaline acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation of single heteromeric GABAA receptor ion channels by full and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioural effects of PK 8165 that are not mediated by benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the sedative properties of PK 8165 (pipequaline), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects on memory of pipequaline, alone or in combination with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDR computerized assessment system - Wikipedia [en.wikipedia.org]
- 9. signanthealth.com [signanthealth.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Norms for healthy adults aged 18-87 years for the Cognitive Drug Research System: An automated set of tests of attention, information processing and memory for use in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
A Comparative Analysis of Pipequaline Hydrochloride: Replicating Published Anxiolytic Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pipequaline hydrochloride (also known as PK-8165), a non-benzodiazepine anxiolytic, with the traditional benzodiazepine, diazepam. The information is based on published preclinical and clinical findings, offering a tool for researchers interested in the replication of these studies and for professionals in drug development evaluating alternative anxiolytic compounds. Pipequaline is characterized by its anxiolytic properties with reportedly minimal sedative, amnestic, or anticonvulsant effects.[1][2]
Performance Comparison: this compound vs. Diazepam
The following tables summarize quantitative data from studies comparing the effects of this compound and diazepam on sedation, psychomotor performance, and locomotor activity.
Table 1: Sedative and Psychomotor Effects in Humans
A study involving 12 healthy volunteers compared the effects of two oral doses of Pipequaline (50 mg and 150 mg) with diazepam (10 mg) and a placebo. Assessments were conducted at baseline, 2 hours, and 5 hours post-administration using visual analogue scales and a battery of computerized psychomotor tests.[3]
| Treatment Group | Key Findings on Sedative and Psychomotor Performance |
| Pipequaline (50 mg) | Exhibited psychostimulating properties, showing no sedative effects.[3] |
| Pipequaline (150 mg) | Induced a significant decrease in performance 5 hours after intake, suggesting potential sedative effects at higher doses.[3] |
| Diazepam (10 mg) | Caused a significant decrease in performance 2 hours after intake, confirming its known sedative properties.[3] |
| Placebo | No significant changes in performance were observed.[3] |
Table 2: Effects on Locomotor Activity in Rodents
Preclinical studies in rats have investigated the impact of Pipequaline and diazepam on locomotor activity, a common measure to assess sedative or stimulant effects.
| Treatment Group | Dose Range | Observed Effects on Locomotor Activity |
| Pipequaline | 5, 10, and 50 mg/kg (i.p.) | Produced dose-related decreases in motor activity.[2] |
| Diazepam | 3 mg/kg (s.c.) | Increased the level of locomotor activity from the first day of chronic administration.[4][5] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments cited are provided below.
Human Sedative and Psychomotor Performance Study
-
Objective: To evaluate the sedative properties of Pipequaline compared to diazepam and placebo in healthy volunteers.[3]
-
Subjects: 12 healthy volunteers.[3]
-
Design: Double-blind, crossover study.[3]
-
Treatments:
-
This compound (50 mg, oral)
-
This compound (150 mg, oral)
-
Diazepam (10 mg, oral)
-
Placebo (oral)
-
-
Procedure:
-
Baseline assessments were performed before drug administration.
-
Subjects received one of the four treatments.
-
Assessments were repeated at 2 hours and 5 hours post-ingestion.
-
-
Assessments:
-
Visual Analogue Scales (VAS): To measure subjective feelings of sedation.
-
Standardized Computerized Tests:
-
Labyrinths: To assess cognitive and motor skills.
-
Series of Digits: To evaluate short-term memory and attention.
-
Color Test: To measure processing speed and attention.
-
Zazzo Test: To assess vigilance and attention.[3]
-
-
Rodent Locomotor Activity Study
-
Objective: To determine the effect of Pipequaline on spontaneous motor activity in rats.
-
Subjects: Male Wistar rats.[4]
-
Design: Dose-response study.
-
Treatments:
-
This compound (5, 10, and 50 mg/kg, intraperitoneal injection)[2]
-
Vehicle control (e.g., saline)
-
-
Procedure:
-
Rats were habituated to the testing environment.
-
Animals were administered the assigned treatment.
-
Immediately after injection, rats were placed in an open-field arena equipped with infrared beams to automatically record movement.
-
-
Assessments:
-
Total Locomotor Activity: Measured by the number of beam breaks over a specified time period.
-
Rearing: Number of times the animal stands on its hind legs.
-
Head-dipping: Number of times the animal pokes its head into holes in a board placed in the arena.[2]
-
Visualizing the Science
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Signaling Pathway of this compound
Pipequaline acts as a partial agonist at the GABA-A receptor, which is a ligand-gated ion channel. Its mechanism of action involves modulating the receptor's response to the endogenous neurotransmitter GABA, leading to an anxiolytic effect.
Caption: GABA-A receptor signaling pathway modulated by Pipequaline.
Experimental Workflow for Preclinical Anxiolytic Drug Screening
The following workflow illustrates a typical process for evaluating the anxiolytic potential of a compound in a rodent model, such as the elevated plus-maze test.
Caption: Workflow for an elevated plus-maze anxiolytic study.
References
- 1. Pipequaline [bionity.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Diazepam affects both level and amplitude of rat locomotor activity rhythm but has no effect on core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Pipequaline Hydrochloride
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Pipequaline (B1194637) hydrochloride, a quinoline (B57606) derivative and a partial agonist of benzodiazepine (B76468) receptors, requires careful handling and disposal due to its pharmacological activity and chemical properties.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of pipequaline hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given its classification as a piperidine (B6355638) alkaloid, it should be treated as potentially toxic.[3][4]
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
-
Waste Identification and Segregation:
-
Containerization:
-
Waste Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste "Satellite Accumulation Area" (SAA).[7][9]
-
The SAA should be located at or near the point of generation and inspected weekly for any signs of leakage.[7][9]
-
Partially filled, properly labeled containers can remain in the SAA for up to one year, provided accumulation limits are not exceeded.[9]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[3]
-
For minor spills, use dry, clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in the designated hazardous waste container.[3]
-
For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the contaminated absorbent material into the hazardous waste container.[11]
-
The spill area should then be cleaned with a suitable solvent, and all cleaning materials collected as hazardous waste.[11]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[5][7]
-
These services are equipped to handle, transport, and dispose of hazardous materials in compliance with all regulatory requirements.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the quantity and the date of disposal, as required by your institution and regulatory agencies.[6]
-
Key Disposal Parameters and Regulatory Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [7],[8] |
| Drain Disposal | Prohibited | [7],[8] |
| Trash Disposal | Prohibited | [8] |
| Container Type | Chemically compatible, sealable, and in good condition. Plastic is often preferred. | [7],[9],[5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [7],[9] |
| Storage Time Limit | Up to 12 months for partially filled containers, provided accumulation limits are not exceeded. | [7],[9] |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | [9],[3] |
| Final Disposal Method | Via a licensed hazardous waste disposal service. Incineration at an approved facility is a common method. | [3],[5] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Supplier | CAS 80221-58-5 | AOBIOUS [aobious.com]
- 3. sdfine.com [sdfine.com]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Pipequaline Hydrochloride
Disclaimer: This document provides guidance on the safe handling of Pipequaline hydrochloride based on available information and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound with specific hazard classifications was not located. Therefore, this compound should be handled as a potentially hazardous substance. All personal protective equipment (PPE) and procedures should be in accordance with your institution's safety plan and a risk assessment.
This compound is an anticonflict and anticonvulsant quinoline (B57606) derivative.[1] It is intended for research use only and is not for human consumption.[1][2]
Quantitative Data Summary
For ease of reference, the following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
| Purity | ≥98% by HPLC | [2][3] |
| Solubility (DMSO) | >30 mg/mL (94.8 mM) | [1] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach to PPE is warranted. The following recommendations are based on general guidelines for handling potentially hazardous chemicals and active pharmaceutical ingredients in a laboratory setting.[4][5][6][7]
-
Hand Protection: Wear two pairs of powder-free chemotherapy-grade gloves.[4][5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff. Change gloves immediately if they become contaminated, torn, or punctured.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6] If there is a significant risk of splashing, a face shield should also be worn.[5][6]
-
Body Protection: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[4][5]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities of the powder outside of a containment device. The appropriate type of respirator should be determined by a risk assessment.
Operational Plans
Handling:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Avoid the generation of dust.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
Wash hands thoroughly before and after handling the compound, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
Storage:
-
Store this compound powder at -20°C for long-term stability.[1][2][3][8]
-
Solutions in DMSO can be stored at -80°C for up to one year.[1][8]
-
Keep containers tightly sealed and protected from light and moisture.[9]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous pharmaceutical waste in accordance with all applicable federal, state, and local regulations.[10]
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[11]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any lab supplies (e.g., pipette tips, tubes) that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.[4]
-
Waste Classification: The waste generator is responsible for proper waste classification.[12][13] Consult your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Logical Workflow for Responding to a Chemical Spill.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound Supplier | CAS 80221-58-5 | AOBIOUS [aobious.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal protective equipment for the handling of hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 8. Pipequaline HCl|80221-58-5|COA [dcchemicals.com]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. fda.gov [fda.gov]
- 12. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 13. floridadep.gov [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
